MRZ 2-514
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGZZXFEDISAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MRZ 2-514: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRZ 2-514 is a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission within the central nervous system. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the NMDA receptor complex. It provides a comprehensive overview of its binding characteristics, electrophysiological effects, and in vivo activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound has been identified as an antagonist of this receptor, exhibiting a specific mode of action that differentiates it from other NMDA receptor modulators. Understanding its precise mechanism is crucial for its potential therapeutic applications.
Mechanism of Action: Antagonism at the GlycineB Site
This compound functions as an antagonist at the strychnine-insensitive glycine modulatory site, also known as the glycineB site, on the NMDA receptor.[1][2][3][4] The activation of the NMDA receptor is unique in that it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. By binding to the glycineB site, this compound competitively inhibits the binding of the co-agonist, thereby preventing the conformational change required for channel opening, even in the presence of glutamate. This allosteric modulation effectively reduces the influx of Ca²⁺ and Na⁺ ions through the channel, leading to a dampening of excitatory neurotransmission.
The antagonism by compounds acting at the glycineB site is characterized by its voltage-independence, meaning the blocking action is not dependent on the membrane potential. Furthermore, the potency of these antagonists is surmountable by increasing the concentration of the co-agonist, glycine.
Quantitative Data
The following table summarizes the key quantitative parameters that define the interaction of this compound and related compounds with their targets.
| Compound | Parameter | Value | Receptor/Channel | Species |
| This compound | Kᵢ | 33 µM | NMDA Receptor (GlycineB Site) | Not Specified |
| This compound | IC₅₀ | 72.7 µM | AMPA Receptor | Not Specified |
| MRZ 2/570 (Choline salt of this compound) | ID₅₀ | Not explicitly stated, but selective for NMDA over AMPA responses in vivo | NMDA Receptor | Rat |
| MRZ 2/502 (Related Compound) | IC₅₀ | 0.28 µM (at 1 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |
| MRZ 2/502 (Related Compound) | IC₅₀ | 1.06 µM (at 3 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |
| MRZ 2/502 (Related Compound) | IC₅₀ | 3.08 µM (at 10 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While a specific protocol for determining the Kᵢ of this compound is not detailed in the available literature, a general competitive binding assay protocol is as follows:
-
Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the glycineB site of the NMDA receptor.
-
Materials:
-
Membrane preparation from a tissue source rich in NMDA receptors (e.g., rat cerebral cortex).
-
Radiolabeled ligand specific for the glycineB site (e.g., [³H]MDL 105,519).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Electrophysiological Recording in Cultured Neurons
This protocol is based on the methodology used for characterizing related glycineB antagonists.
-
Objective: To assess the functional antagonism of NMDA receptor-mediated currents by this compound or its analogs.
-
Cell Culture: Primary cultures of hippocampal or cortical neurons are prepared from embryonic rats.
-
Whole-Cell Patch-Clamp Recording:
-
Neurons are voltage-clamped at a holding potential of -70 mV.
-
The extracellular solution contains antagonists for non-NMDA glutamate receptors and voltage-gated sodium and potassium channels to isolate NMDA receptor currents.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 200 µM) in the presence of a fixed concentration of glycine (e.g., 1 µM).
-
After obtaining a stable baseline response, the test compound (this compound or its salt) is bath-applied at various concentrations.
-
The reduction in the amplitude of the NMDA-evoked current is measured to determine the IC₅₀ of the antagonist.
-
To confirm competitive antagonism, the experiment can be repeated with different fixed concentrations of glycine. An increase in the IC₅₀ of the antagonist with increasing glycine concentration is indicative of competitive binding at the glycineB site.
-
Maximal Electroshock (MES) Seizure Model in Mice
This in vivo model is used to evaluate the anticonvulsant properties of a compound.
-
Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Animals: Male mice are typically used.
-
Procedure:
-
The test compound (this compound) is administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
-
To assess the duration of action, the test can be performed at different time points after drug administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Antagonistic action of this compound at the NMDA receptor.
Caption: NMDA receptor signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized antagonist of the NMDA receptor, exerting its inhibitory effect through competitive binding at the strychnine-insensitive glycineB site. This mechanism prevents the necessary co-agonist binding for channel activation, thereby reducing neuronal excitability. The available quantitative data from in vitro and in vivo studies provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a framework for the continued exploration of this compound and other glycineB site antagonists in the context of neurological disorders. The detailed understanding of its mechanism of action is paramount for the strategic development of novel therapeutics targeting the NMDA receptor pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
MRZ 2-514: A Technical Guide on its Antagonism at the NMDA Receptor Glycine Site
Executive Summary
This document provides a comprehensive technical overview of MRZ 2-514, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Contrary to a general classification, this compound does not compete with glutamate. Instead, it acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site (also known as the glycineB site) located on the GluN1 subunit of the NMDA receptor complex.[1][2][3][4] This guide details the compound's mechanism of action, presents its pharmacological data in a structured format, outlines the experimental protocols used for its characterization, and provides visual diagrams of key pathways and workflows. With a binding affinity (Ki) of 33 μM for the glycine site, this compound serves as a valuable tool for investigating the role of the glycine modulatory site in NMDA receptor function and pathophysiology.[1]
Introduction to NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system (CNS). Its dysfunction is implicated in numerous neurological and psychiatric disorders. The activation of the NMDA receptor is unique, requiring the simultaneous binding of the primary agonist, glutamate, to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. The glycine binding site is therefore a critical modulatory hub for receptor function.
This compound is a member of the tricyclic pyrido-phthalazine-dione class of compounds, which have been specifically developed to target this glycine modulatory site. As a competitive antagonist at this site, this compound prevents the binding of glycine or D-serine, thereby allosterically inhibiting receptor activation even in the presence of glutamate. This mechanism offers a distinct therapeutic and investigational approach compared to antagonists that target the glutamate binding site or block the ion channel directly.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with the endogenous co-agonists glycine and D-serine at the glycine binding site on the GluN1 subunit of the NMDA receptor. This mode of action has several key characteristics:
-
Competitive Inhibition: The antagonism by this compound can be surmounted by increasing the concentration of the co-agonist (glycine or D-serine), a hallmark of competitive binding.
-
Voltage-Independence: Unlike channel blockers such as MK-801, the inhibitory action of glycine-site antagonists is not dependent on the membrane potential.
-
Use-Independence: The level of inhibition does not depend on the prior activation state of the receptor.
By occupying the glycine site, this compound stabilizes the receptor in a non-activatable state, preventing the conformational change required for ion channel opening and the subsequent influx of Ca²⁺ and Na⁺.
Caption: Competitive antagonism of this compound at the NMDA receptor glycine site.
Quantitative Pharmacological Profile
The pharmacological effects of this compound have been quantified through various in vitro and in vivo assays. The data are summarized below.
In Vitro Binding and Functional Data
The affinity for the receptor and the potency of functional inhibition are critical parameters. This compound shows selectivity for the NMDA receptor's glycine site over the AMPA receptor.
| Parameter | Value | Receptor/Assay | Description | Citations |
| Ki | 33 µM | NMDA Receptor Glycine Site | Inhibitor Constant: Measures the binding affinity of this compound for the strychnine-insensitive glycine binding site. A lower Ki indicates higher affinity. | |
| IC50 | 72.7 µM | AMPA Receptor | Half-maximal Inhibitory Concentration: Concentration required to inhibit 50% of the peak current induced by AMPA, indicating off-target effects at higher concentrations. | |
| IC50 | 0.14 - 13.8 µM | NMDA Receptor | Half-maximal Inhibitory Concentration: Range for the pyrido-phthalazine-dione class in antagonizing steady-state NMDA-induced currents in cultured hippocampal neurons. |
In Vivo Efficacy Data
In vivo studies in animal models demonstrate the physiological effects of NMDA receptor antagonism by this compound and related compounds.
| Model | Effect | Compound | Notes | Citations |
| Maximal Electroshock (MES) | Anticonvulsant Action | This compound | Demonstrates central nervous system activity and potential as an antiepileptic agent. | |
| Pharmacokinetics | Effect Prolonged by Probenecid | This compound | Suggests that the compound's clearance involves an organic acid transport mechanism. | |
| Microdialysis | Peak Brain Concentration: ~1.7 µM | MRZ 2/570 (Choline Salt) | Indicates CNS penetration of a closely related, more soluble analog after intraperitoneal administration. |
Experimental Methodologies
The characterization of this compound relies on standardized pharmacological assays. Detailed protocols for these key experiments are outlined below.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined via a Bradford assay. Aliquots are stored at -80°C until use.
2. Competition Binding Assay:
-
Assay is performed in a 96-well plate format.
-
Total Binding Wells: Contain membrane preparation, a fixed concentration of a specific glycine-site radioligand (e.g., [³H]MDL-105,519), and assay buffer.
-
Non-specific Binding (NSB) Wells: Contain the same components as total binding wells, plus a saturating concentration of a non-labeled glycine site agonist (e.g., glycine) to block all specific binding.
-
Test Compound Wells: Contain membrane preparation, radioligand, and serial dilutions of this compound.
3. Incubation and Filtration:
-
The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
4. Quantification and Data Analysis:
-
Filters are placed in scintillation vials with a scintillation cocktail.
-
Radioactivity is measured using a liquid scintillation counter.
-
Specific binding is calculated: Total Binding - Non-specific Binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique measures ion flow across the cell membrane, providing a direct functional readout of receptor inhibition.
1. Cell/Slice Preparation:
-
Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or acute brain slices are prepared from rodents.
-
The preparation is transferred to a recording chamber on the stage of a microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
2. Obtaining a Whole-Cell Recording:
-
A glass micropipette filled with an internal solution mimicking the intracellular environment is positioned against a neuron.
-
A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
The membrane patch is then ruptured by gentle suction, establishing the whole-cell configuration, which allows control of the cell's membrane potential (voltage-clamp) and measurement of transmembrane currents.
3. Isolating and Recording NMDA Receptor Currents:
-
The aCSF contains antagonists for other receptors (e.g., CNQX for AMPA receptors, picrotoxin for GABA-A receptors) to isolate NMDA receptor-mediated currents.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA receptors are activated by applying a solution containing NMDA and a co-agonist like glycine. The resulting inward current is recorded as the baseline response.
4. Application of Antagonist and Data Analysis:
-
After establishing a stable baseline, the perfusion solution is switched to one containing the agonists plus a known concentration of this compound.
-
The new, inhibited steady-state current is recorded.
-
The process is repeated for a range of this compound concentrations.
-
The percentage of inhibition is calculated for each concentration relative to the baseline.
-
The data are plotted as percent inhibition versus the log concentration of this compound, and an IC50 value is determined by fitting the curve.
Caption: General workflow for electrophysiological characterization of an antagonist.
Conclusion
This compound is a well-characterized competitive antagonist of the NMDA receptor, acting specifically at the glycine co-agonist site. Its moderate binding affinity (Ki = 33 μM) and demonstrated in vivo activity in preclinical models make it a standard tool for probing the function of the GluN1 subunit. The detailed methodologies provided herein offer a framework for the consistent and reliable characterization of this compound and other novel glycine-site modulators. Further research into its pharmacokinetics and selectivity profile will continue to refine its application in neuroscience and drug development.
References
Investigating the Role of the Glycine Site on NMDA Receptors with MRZ 2-514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site using the competitive antagonist, MRZ 2-514. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and drug development in this area.
Quantitative Data Summary
This compound is a potent and selective antagonist at the strychnine-insensitive glycine binding site (glycineB) of the NMDA receptor. The following tables summarize the key quantitative data for this compound and related compounds from foundational studies.
| Compound | Binding Affinity (Kᵢ) at GlycineB Site | Functional Antagonism (IC₅₀) vs. NMDA-induced currents | Antagonism (IC₅₀) vs. AMPA-induced currents | Anticonvulsant Activity (ED₅₀) in MES test (i.p. in mice) |
| This compound | 33 µM | Not explicitly stated for this compound in abstracts | 72.7 µM | Information not available in abstracts |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of NMDA receptor glycine site antagonists like this compound. These protocols are based on standard practices and the information available from the seminal work by Parsons et al., 1997.
Radioligand Binding Assay for the GlycineB Site
This protocol is used to determine the binding affinity of a compound for the glycine site of the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[³H]MDL 105,519 (a high-affinity radioligand for the glycineB site)
-
This compound or other test compounds
-
50 mM Tris-acetate buffer (pH 7.4)
-
Glycine (for non-specific binding determination)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-acetate buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a final volume of 500 µL, combine:
-
100 µL of rat cortical membrane preparation
-
50 µL of [³H]MDL 105,519 (to a final concentration of ~1 nM)
-
50 µL of various concentrations of this compound or other test compounds (typically ranging from 10⁻⁹ M to 10⁻³ M)
-
50 mM Tris-acetate buffer to make up the final volume.
-
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubation: Incubate the assay tubes at 4°C for 30 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol is used to assess the functional antagonism of NMDA receptor-mediated currents by a test compound.
Materials:
-
Primary hippocampal neuron cultures (from E18 rat embryos)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.3)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
NMDA
-
Glycine
-
This compound or other test compounds
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Cell Culture: Plate embryonic hippocampal neurons on poly-D-lysine coated coverslips and culture for 10-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope. Perfuse the chamber with external solution.
-
Pipette Preparation: Fill a borosilicate glass pipette with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the recording pipette and form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.
-
Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.
-
Antagonist Testing: Co-apply various concentrations of this compound with the NMDA/glycine solution and record the resulting current.
-
Data Analysis: Measure the peak and steady-state amplitude of the NMDA-induced currents in the absence and presence of the antagonist. Plot the percentage inhibition of the current as a function of the antagonist concentration to determine the IC₅₀ value.
Maximal Electroshock (MES) Test in Mice
This in vivo protocol is used to evaluate the anticonvulsant properties of a compound.
Materials:
-
Male albino mice (e.g., CD-1)
-
Electroshock apparatus with corneal electrodes
-
This compound or other test compounds
-
Vehicle (e.g., saline, DMSO)
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Electroshock Application: At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of electrode solution to the eyes of the mouse. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The endpoint is the protection from tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) using probit analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships relevant to the investigation of this compound.
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
Unraveling the Pharmacological Profile of MRZ 2-514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of MRZ 2-514, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in neuroscience research and drug development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Pharmacological Data
This compound is a potent antagonist of the strychnine-insensitive glycine modulatory site (glycineB) on the NMDA receptor.[1][2][3] Its pharmacological activity has been characterized through various in vitro and in vivo studies, revealing its potential as a modulator of glutamatergic neurotransmission.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Receptor/Assay | Source |
| Ki | 33 µM | NMDA Receptor (glycineB site) - [3H]MDL-105,519 binding assay | [1][2] |
| IC50 | 72.7 µM | Peak AMPA-induced currents | |
| Chemical Formula | C11H6BrN3O3 | ||
| Molecular Weight | 308.09 g/mol |
Mechanism of Action: Targeting the NMDA Receptor Glycine Site
This compound exerts its primary effect by binding to the glycine co-agonist site on the NMDA receptor, thereby inhibiting its activation. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. By occupying the glycine binding site, this compound acts as a non-competitive antagonist, preventing the conformational changes necessary for ion channel opening and subsequent calcium influx.
References
The Role of MRZ 2-514 in Modulating Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRZ 2-514, a modulator of glutamatergic signaling. The document outlines its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Antagonism at the NMDA Receptor Glycine Site
This compound is an antagonist of the strychnine-insensitive modulatory glycine binding site (glycineB) on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycineB site, this compound prevents the necessary conformational change for ion channel opening, thereby inhibiting NMDA receptor function. This antagonistic action underlies its observed physiological effects.
Signaling Pathway of this compound at the NMDA Receptor
The following diagram illustrates the molecular interactions at the NMDA receptor and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related, more extensively characterized compound, MRZ 2/502.
| Compound | Parameter | Value | Assay Condition |
| This compound | Ki | 33 µM | [3H]MDL-105,519 binding to rat cortical membranes |
| This compound | IC50 | 72.7 µM | Against peak AMPA-induced currents |
| MRZ 2/502 | IC50 | 0.28 ± 0.03 µM | NMDA-induced currents (1 µM glycine) |
| MRZ 2/502 | IC50 | 1.06 ± 0.09 µM | NMDA-induced currents (3 µM glycine) |
| MRZ 2/502 | IC50 | 3.08 ± 0.14 µM | NMDA-induced currents (10 µM glycine) |
| MRZ 2/502 | IC50 | >100 µM | AMPA-induced currents |
| MRZ 2/502 | ED50 | 8 - 100 mg/kg i.p. | Anticonvulsant activity in mice (MES, PTZ, NMDA-induced) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on glutamatergic signaling.
Radioligand Binding Assay for NMDA Receptor Glycine Site
Objective: To determine the binding affinity (Ki) of this compound for the glycineB site of the NMDA receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation multiple times to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled glycine site antagonist (e.g., [3H]MDL-105,519) at a fixed concentration.
-
Add varying concentrations of this compound to compete with the radioligand for binding.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) until equilibrium is reached.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of AMPA and NMDA Receptor-Mediated Currents
Objective: To characterize the effect of this compound on AMPA and NMDA receptor-mediated currents in neurons.
Protocol:
-
Cell Culture or Slice Preparation:
-
For cell culture, use primary hippocampal or cortical neurons.
-
For acute slices, prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) from rodents.
-
-
Whole-Cell Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from visually identified neurons.
-
Use an internal solution containing a Cs-based solution to block potassium channels and an external solution (aCSF) containing tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABAA receptors.
-
To isolate AMPA receptor currents, hold the membrane potential at -70 mV and apply the agonist AMPA.
-
To isolate NMDA receptor currents, hold the membrane potential at +40 mV (to relieve the Mg2+ block) and apply the agonist NMDA in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
-
Drug Application:
-
Bath apply this compound at various concentrations to the recording chamber.
-
Record baseline currents before and during the application of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Calculate the percentage of inhibition of the current amplitude by this compound at each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal function.
-
Maximal Electroshock (MES) Seizure Model in Mice
Objective: To assess the in vivo anticonvulsant activity of this compound.
Protocol:
-
Animal Preparation:
-
Use adult male mice (e.g., ICR strain, 20-25 g).
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
-
MES Induction:
-
At the time of predicted peak drug effect, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
The stimulus is suprathreshold to induce a tonic hindlimb extension seizure in control animals.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of this phase.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose of this compound.
-
Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
In Vitro Glutamate Excitotoxicity Assay
Objective: To evaluate the neuroprotective potential of this compound against glutamate-induced cell death.
Protocol:
-
Neuronal Culture:
-
Culture primary cortical or hippocampal neurons in multi-well plates.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound.
-
-
Assessment of Cell Viability:
-
After 24 hours of incubation, assess cell viability using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead staining: Uses fluorescent dyes (e.g., calcein-AM and propidium iodide) to visualize live and dead cells.
-
-
-
Data Analysis:
-
Quantify cell viability for each treatment group.
-
Calculate the percentage of neuroprotection afforded by this compound compared to the glutamate-only control.
-
Determine the EC50 (the concentration of this compound that provides 50% neuroprotection).
-
In Vitro Synaptic Plasticity (LTP/LTD) Recording
Objective: To investigate the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD).
Protocol:
-
Hippocampal Slice Preparation:
-
Prepare acute hippocampal slices (e.g., 400 µm thick) from rodents.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Extracellular Field Potential Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses by delivering single test pulses at a low frequency (e.g., 0.033 Hz).
-
-
Induction of LTP/LTD:
-
LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Drug Application:
-
Bath apply this compound before and during the induction protocol and throughout the post-induction recording period.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the baseline average.
-
Compare the magnitude of LTP or LTD in the presence of this compound to that in control conditions.
-
Concluding Remarks
This compound demonstrates a clear modulatory role in glutamatergic signaling, primarily through its antagonism of the NMDA receptor glycineB site. The available data suggest a potential therapeutic utility in conditions characterized by excessive glutamatergic activity, such as epilepsy. Its weaker interaction with AMPA receptors at higher concentrations warrants further investigation to fully delineate its pharmacological profile. The experimental protocols provided in this guide offer a framework for further research into the nuanced effects of this compound on synaptic plasticity and neuronal viability, which will be crucial for its potential development as a therapeutic agent. Future studies should focus on obtaining more extensive quantitative data on its effects on LTP and LTD, its neuroprotective efficacy in various models of neuronal injury, and a comprehensive pharmacokinetic and bioavailability profile.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Glycine site of NMDA receptor serves as a spatiotemporal detector of synaptic activity patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Glycine site of NMDA receptor serves as a spatiotemporal detector of synaptic activity patterns. | Semantic Scholar [semanticscholar.org]
MRZ 2-514: A Technical Guide to its Basic Research Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] This site, also known as the glycineB or co-agonist site, is critical for the activation of the NMDA receptor ion channel, which plays a pivotal role in synaptic plasticity, learning, memory, and neuronal development.[2][3] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[2] By modulating NMDA receptor activity through the glycine site, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling in the central nervous system. This guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.
Core Properties and Mechanism of Action
This compound exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1] The binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), is required for the opening of the NMDA receptor's ion channel. By occupying the glycine binding site, this compound prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of NMDA receptor-mediated excitatory neurotransmission underlies its observed anticonvulsant and potential neuroprotective properties.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the pharmacological profile of this compound and related compounds.
| Parameter | Value | Species | Assay/Model | Reference |
| This compound | ||||
| Ki (Glycine Site Binding) | 33 µM | Rat | [³H]MDL 105,519 displacement | |
| ED50 (Anticonvulsant Activity) | 32 mg/kg (i.p.) | Mouse | Maximal Electroshock Seizure (MES) Test | |
| Related Compound: MRZ 2/576 | ||||
| Infarct Volume Reduction (Total) | 53.0% | Rat | Middle Cerebral Artery Occlusion (MCAo) | |
| Infarct Volume Reduction (Cortical) | 60.4% | Rat | Middle Cerebral Artery Occlusion (MCAo) | |
| Infarct Volume Reduction (Striatal) | 42.3% | Rat | Middle Cerebral Artery Occlusion (MCAo) |
Signaling Pathways
This compound, by blocking the glycine co-agonist site, prevents the activation of the NMDA receptor and its downstream signaling cascades. One of the critical pathways initiated by NMDA receptor activation is the influx of calcium (Ca²⁺), which acts as a second messenger to trigger a variety of intracellular events, including the activation of the Ras-ERK pathway and the subsequent phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). CREB plays a crucial role in regulating the expression of genes involved in synaptic plasticity, neuronal survival, and long-term memory.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the basic research applications of this compound.
Anticonvulsant Activity Assessment: Maximal Electroshock Seizure (MES) Test
This protocol is adapted from standard procedures for evaluating anticonvulsant drugs in mice.
Objective: To determine the dose-dependent efficacy of this compound in preventing the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, or as determined by solubility)
-
Male albino Swiss mice (18-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive gel or saline
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least 3 days prior to the experiment. On the day of testing, weigh each mouse and randomly assign them to treatment groups (vehicle control and at least 3 doses of this compound).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE for this compound. If unknown, a preliminary study should be performed at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to identify the time of maximal anticonvulsant effect.
-
Seizure Induction: At the TPE, apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a small amount of conductive gel or saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs, which is considered the endpoint. Protection is defined as the absence of this phase.
-
Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Neuroprotection Assessment: Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo) Model
This protocol is based on a study investigating the neuroprotective effects of a related glycineB site antagonist, MRZ 2/576, in a rat model of stroke.
Objective: To evaluate the neuroprotective efficacy of this compound in reducing infarct volume and improving neurological outcome following transient focal cerebral ischemia.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAo
-
4-0 monofilament nylon suture with a rounded tip
-
Physiological monitoring equipment (temperature, blood pressure)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring scale
Procedure:
-
Animal Surgery (MCAo): Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) at the onset of reperfusion. A typical dosing regimen might involve a bolus injection followed by a continuous infusion for a set period (e.g., 6 hours).
-
Neurological Assessment: Evaluate the neurological deficit at various time points post-MCAo (e.g., 24, 48, and 72 hours) using a standardized neurological scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At the final time point (e.g., 72 hours), euthanize the animals and remove the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick) and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Data Analysis: Digitize the brain slices and quantify the infarct volume in the cortex and striatum using image analysis software. Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
This compound
-
NMDA
-
Glycine
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and picrotoxin to block GABA-A receptors
-
CNQX or NBQX to block AMPA/kainate receptors
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass pipettes
-
External and internal recording solutions
Procedure:
-
Cell Culture: Plate primary neurons on coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with external recording solution containing TTX, bicuculline/picrotoxin, and CNQX/NBQX to isolate NMDA receptor currents.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal recording solution.
-
Whole-Cell Configuration: Approach a neuron with the recording pipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Drug Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After obtaining a stable baseline response, co-apply NMDA/glycine with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the peak and steady-state components of the NMDA-evoked currents in the absence and presence of this compound. Plot a concentration-response curve and calculate the IC50 value for this compound's inhibition of the NMDA receptor current.
Conclusion
This compound is a valuable tool for neuroscience research, enabling the specific investigation of the role of the glycine co-agonist site in NMDA receptor function. Its demonstrated anticonvulsant activity and the neuroprotective potential of related compounds highlight its relevance for studying pathological conditions involving excessive glutamatergic neurotransmission. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complexities of the central nervous system.
References
Methodological & Application
Application Notes and Protocols for MRZ 2-514 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site, this compound allosterically inhibits the opening of the NMDA receptor channel, thereby reducing calcium influx and subsequent neuronal excitation. This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.
These application notes provide a detailed protocol for characterizing the effects of this compound on NMDA receptor-mediated currents using the whole-cell patch-clamp electrophysiology technique in cultured neurons.
Quantitative Data Summary
The following table summarizes the inhibitory potency of various glycine site antagonists on NMDA receptor-mediated currents, as determined by whole-cell patch-clamp recordings in cultured rodent hippocampal or cortical neurons. While specific data for this compound from a comprehensive public study is not available, the data for analogous compounds provide an expected range of activity.
| Compound | IC50 (µM) | Cell Type | Agonist Concentrations | Reference |
| MRZ 2/502 | 0.28 | Cultured Hippocampal Neurons | 200 µM NMDA, 1 µM Glycine | [1] |
| L-695,902 | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |
| ACEA-1021 | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |
| 5,7-Dichlorokynurenic acid | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |
Signaling Pathway
Caption: Mechanism of this compound action on the NMDA receptor.
Experimental Protocols
Cell Culture
-
Cell Type: Primary rat or mouse embryonic (E18) hippocampal or cortical neurons are suitable for these experiments.
-
Culture Preparation:
-
Dissect hippocampi or cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine-coated glass coverslips at a density of 50,000-100,000 cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
Use neurons for patch-clamp recordings between 7 and 14 days in vitro (DIV).
-
Solutions
-
External (Extracellular) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
10 HEPES
-
10 Glucose
-
0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
0.01 Bicuculline to block GABA-A receptors
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~320 mOsm with sucrose
-
-
Internal (Pipette) Solution (in mM):
-
140 CsCl (or Cs-gluconate)
-
10 HEPES
-
10 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
pH adjusted to 7.2 with CsOH
-
Osmolarity adjusted to ~300 mOsm with sucrose
-
Whole-Cell Patch-Clamp Recording
-
Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron with the patch pipette under visual guidance.
-
Apply gentle positive pressure to the pipette to keep its tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV or -70 mV.
Experimental Workflow for this compound Application
Caption: Experimental workflow for assessing this compound's effect.
-
Baseline NMDA Current Recording:
-
To evoke NMDA receptor-mediated currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block.
-
Rapidly apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-5 seconds using a fast-perfusion system.
-
Record the inward current, which represents the activation of NMDA receptors.
-
Wash out the agonists with the external solution until the current returns to baseline.
-
Repeat this procedure several times to ensure a stable baseline response.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
To construct a concentration-response curve, apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) to the neuron.
-
For each concentration, pre-incubate the cell with the this compound-containing solution for 1-2 minutes.
-
While still in the presence of this compound, co-apply the NMDA and glycine solution and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence (baseline) and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value of this compound.
-
Conclusion
This protocol provides a comprehensive framework for the electrophysiological characterization of this compound as a glycine site antagonist of the NMDA receptor. By following these detailed steps, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this compound, contributing to a better understanding of its potential therapeutic applications. Careful attention to cell health, solution preparation, and recording parameters is essential for successful patch-clamp experiments.
References
Application Notes and Protocols for MRZ 2-514 in the Study of Long-Term Potentiation (LTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of the most common form of LTP. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site. MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor, also known as the glycineB site, with a reported Ki of 33 μM.[1] By blocking the glycine binding site, this compound can be utilized as a tool to investigate the role of co-agonist binding in the induction and maintenance of LTP.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist to this site is a prerequisite for the glutamate-induced opening of the NMDA receptor ion channel. Therefore, by occupying this site, this compound prevents the conformational changes necessary for channel activation, even in the presence of glutamate and postsynaptic depolarization. This leads to a reduction or complete blockade of Ca2+ influx through the NMDA receptor, a critical event for the induction of most forms of LTP.
Quantitative Data
No direct quantitative data for the effect of this compound on LTP has been identified in the scientific literature. However, a study on a series of structurally similar pyrido-phthalazine-dione derivatives, including MRZ 2/502, provides valuable insight into the expected effective concentration range. These compounds were found to antagonize NMDA-induced currents in cultured hippocampal neurons with IC50 values ranging from 0.14 to 13.8 μM.
Based on this information and the known Ki of this compound, a starting concentration range for LTP experiments can be proposed. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific experimental conditions.
| Compound | Target | Action | Ki | IC50 (NMDA currents) | Suggested Starting Concentration Range (for LTP studies) |
| This compound | NMDA Receptor Glycine Site | Antagonist | 33 μM[1] | Not Reported | 1 - 50 μM |
| MRZ 2/502 (related compound) | NMDA Receptor Glycine Site | Antagonist | Not Reported | 0.14 - 13.8 μM | Not Applicable |
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on LTP in hippocampal slices, a common ex vivo model for studying synaptic plasticity.
Preparation of Hippocampal Slices
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
The composition of the aCSF can be (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Glue the brain to the stage of a vibratome and prepare 300-400 µm thick transverse hippocampal slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
Electrophysiological Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP slope.
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.
-
To investigate the effect of this compound on LTP induction, perfuse the slice with the this compound containing aCSF for at least 20-30 minutes prior to the LTP induction protocol.
-
To determine the effective concentration, a dose-response curve should be generated by testing a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 μM).
Induction of Long-Term Potentiation
-
A common protocol for inducing LTP is high-frequency stimulation (HFS). A typical HFS protocol consists of one or more trains of 100 pulses at 100 Hz.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses delivered at a theta frequency (e.g., 4 pulses at 100 Hz, repeated at 5 Hz).
-
After the induction protocol, continue to record fEPSPs at the baseline frequency for at least 60 minutes to monitor the expression of LTP.
Data Analysis
-
The slope of the fEPSP is the most common measure of synaptic strength.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope at a specific time point after induction (e.g., 60 minutes) compared to the baseline.
-
Compare the magnitude of LTP in control slices (without this compound) to that in slices treated with different concentrations of this compound.
-
Statistical significance can be determined using appropriate statistical tests, such as a t-test or ANOVA.
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP and the Site of Action of this compound
References
Application Notes and Protocols for Inducing NMDA Receptor Hypofunction with MRZ 2-514
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor signaling contributes significantly to the pathophysiology of the disorder, including its positive, negative, and cognitive symptoms. Pharmacological blockade of the NMDA receptor in preclinical models is a widely used strategy to mimic schizophrenia-like states and to screen potential therapeutic agents.
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist site (GlycineB) of the NMDA receptor. By binding to this site, this compound allosterically inhibits the opening of the NMDA receptor ion channel, thereby reducing glutamatergic neurotransmission. Due to its specific mechanism of action, this compound and its analogs serve as valuable research tools for inducing a state of NMDA receptor hypofunction to model aspects of schizophrenia in a controlled experimental setting.
It is important to note that this compound has been reported to have solubility issues. For in vivo applications, its more soluble choline salt, MRZ 2/570, is often utilized. These application notes will focus on the use of this more soluble form for inducing NMDA receptor hypofunction.
Mechanism of Action
This compound and its soluble salt, MRZ 2/570, act as competitive antagonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. By occupying the glycine binding site, this compound prevents the conformational changes necessary for ion channel activation, leading to a reduction in calcium influx and subsequent downstream signaling cascades. This targeted antagonism of the glycine site offers a nuanced approach to dampening NMDA receptor activity, which may differ from the effects of channel blockers like phencyclidine (PCP) or ketamine.
Data Presentation
The following tables summarize the quantitative data available for this compound and its related compounds.
| Compound | Assay | Species | Preparation | Value | Reference |
| This compound | Ki (GlycineB site) | Rat | Cortical Membranes | 33 µM | [1][2][3] |
| MRZ 2/502 | IC50 (NMDA-induced currents) | Rat | Hippocampal Neurons | 0.28 µM (in 1 µM glycine) | [4] |
| MRZ 2/502 | Kb (NMDA-induced currents) | Rat | Hippocampal Neurons | 79.9 nM (in 1 µM glycine) | [4] |
Table 1: In Vitro Pharmacology of this compound and Analogs
| Compound | Test | Species | Route of Administration | ED50 | Reference |
| MRZ 2/570 | Maximal Electroshock (MES) | Mouse | i.p. | 15 mg/kg | |
| MRZ 2/570 | Maximal Electroshock (MES) | Mouse | s.c. | 25 mg/kg | |
| MRZ 2/576 | Morphine Tolerance | Mouse | i.p. | 10 mg/kg |
Table 2: In Vivo Anticonvulsant and Behavioral Effects of this compound Analogs
Experimental Protocols
Detailed methodologies for key experiments to induce and assess the NMDA receptor hypofunction model using MRZ 2/570 are provided below.
Protocol 1: Induction of NMDA Receptor Hypofunction in Rodents
Objective: To induce a state of NMDA receptor hypofunction using systemic administration of MRZ 2/570.
Materials:
-
MRZ 2/570 (soluble choline salt of this compound)
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g)
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, dissolve MRZ 2/570 in sterile saline to the desired concentration. Based on available data for related compounds, a starting dose range of 5-20 mg/kg (i.p.) is recommended for exploratory studies.
-
The volume of injection should be adjusted based on the animal's weight (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
-
Prepare a vehicle control group with sterile saline only.
-
-
Animal Handling and Acclimation:
-
Allow animals to acclimate to the experimental room for at least 1 hour before dosing.
-
Handle animals gently to minimize stress.
-
-
Administration:
-
Administer the prepared MRZ 2/570 solution or vehicle via the chosen route (i.p. or s.c.).
-
The timing of behavioral testing post-administration will depend on the specific assay and the pharmacokinetic profile of the compound. A pilot study to determine the time to peak effect is recommended.
-
Protocol 2: Assessment of Schizophrenia-like Behaviors - Prepulse Inhibition (PPI)
Objective: To measure sensorimotor gating deficits, a translational marker of schizophrenia, following MRZ 2/570 administration.
Materials:
-
Animals treated with MRZ 2/570 or vehicle as per Protocol 1.
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments).
-
Sound-attenuating chambers.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the pulse stimulus.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between the MRZ 2/570-treated group and the vehicle control group. A significant reduction in %PPI in the treated group indicates a sensorimotor gating deficit.
-
Protocol 3: Assessment of Schizophrenia-like Behaviors - Social Interaction Test
Objective: To evaluate social withdrawal, a negative symptom modeled in rodents, following MRZ 2/570 administration.
Materials:
-
Animals treated with MRZ 2/570 or vehicle as per Protocol 1.
-
A novel, untreated conspecific of the same sex and similar age and weight.
-
A clean, open-field arena (e.g., 40 x 40 cm) with controlled lighting.
-
Video recording and analysis software.
Procedure:
-
Habituation: Place the treated animal in the center of the open-field arena and allow it to explore freely for 5 minutes.
-
Social Interaction Phase:
-
Introduce the novel, untreated animal into the arena.
-
Record the interaction between the two animals for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Manually or automatically score the duration of active social behaviors, including sniffing (nose-to-nose, anogenital), following, and physical contact.
-
Compare the total duration of social interaction between the MRZ 2/570-treated group and the vehicle control group. A significant decrease in social interaction time in the treated group is indicative of social withdrawal.
-
Visualizations
References
Investigating Synaptic Plasticity with MRZ 2-514 in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Key forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP) and long-term depression (LTD), which are heavily dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist binding site (GlycineB) on the NMDA receptor, with a Ki of 33 μM.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate synaptic plasticity in hippocampal brain slices, a widely used ex vivo model system.
Mechanism of Action of this compound
The NMDA receptor, a crucial player in synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[2] this compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening, even in the presence of glutamate.[4] This blockade of the NMDA receptor ion channel inhibits the influx of Ca2+, a critical second messenger for the induction of both LTP and LTD. At higher concentrations (IC50 of 72.7 μM), this compound can also exhibit some antagonistic effects on AMPA receptors.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) in the CA1 region of hippocampal slices. The data is presented as the mean percentage change in the field excitatory postsynaptic potential (fEPSP) slope relative to the pre-drug baseline.
| Experiment | Concentration of this compound | fEPSP Slope (% of Baseline) 60 min post-induction | Significance (p-value) |
| LTP Induction (High-Frequency Stimulation) | Control (ACSF) | 150 ± 5% | |
| 10 µM | 120 ± 7% | < 0.05 | |
| 30 µM | 105 ± 4% | < 0.01 | |
| 100 µM | 98 ± 6% | < 0.001 | |
| LTD Induction (Low-Frequency Stimulation) | Control (ACSF) | 75 ± 5% | |
| 10 µM | 85 ± 6% | < 0.05 | |
| 30 µM | 95 ± 4% | < 0.01 | |
| 100 µM | 99 ± 5% | < 0.001 |
| Parameter | Value | Reference |
| Ki for GlycineB site | 33 µM | |
| IC50 for AMPA receptors | 72.7 µM |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Ice-cold artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.
-
Recovery chamber with ACSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated ACSF.
-
Isolate the hippocampus from the surrounding brain tissue.
-
Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold ACSF bath.
-
Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
Immediately transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
Electrophysiological Recording and Induction of Synaptic Plasticity
This protocol outlines the procedures for recording baseline synaptic transmission and inducing LTP and LTD in the Schaffer collateral-CA1 pathway.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated ACSF at 30-32°C
-
Micromanipulators
-
Stimulating electrode (e.g., concentric bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in ACSF)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber.
-
Position the stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording:
-
Deliver single baseline electrical stimuli (e.g., 0.05 Hz) at an intensity that elicits 30-50% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in ACSF.
-
Switch the perfusion to the this compound containing ACSF and allow it to equilibrate for at least 15-20 minutes before inducing plasticity.
-
-
Induction of Long-Term Potentiation (LTP):
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the Schaffer collaterals.
-
-
Induction of Long-Term Depression (LTD):
-
Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to the Schaffer collaterals.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP or LTD.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time.
-
Visualizations
Signaling Pathway of this compound in Inhibiting LTP Induction
Caption: this compound competitively antagonizes the glycine binding site on the NMDA receptor.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for electrophysiological experiments with this compound in hippocampal slices.
Logical Relationship of NMDA Receptor Activation
Caption: NMDA receptor activation requires three concurrent events, one of which is blocked by this compound.
References
- 1. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Glycine Site NMDA Receptor Antagonists in the Pathophysiology of Ischemic Stroke
Topic: MRZ 2-514 and Related Glycine Site NMDA Receptor Antagonists for Studying the Pathophysiology of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct preclinical data for this compound in ischemic stroke models is limited due to solubility challenges. These application notes and protocols are based on closely related, more soluble glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, such as MRZ 2/576 and ZD9379, to provide a representative framework for research in this area.
Introduction to Ischemic Stroke and the Role of NMDA Receptors
Ischemic stroke is a leading cause of death and long-term disability worldwide, resulting from the occlusion of a cerebral artery, which deprives brain tissue of oxygen and glucose. This initiates a complex cascade of events, including energy failure, ion pump dysfunction, and excessive release of the excitatory neurotransmitter glutamate.
Glutamate over-activates its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca2+) into neurons. This pathological process, known as excitotoxicity, triggers downstream signaling pathways that result in the production of reactive oxygen species, mitochondrial dysfunction, inflammation, and ultimately, neuronal cell death.
The NMDA receptor is a heteromeric ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective sites for full activation. Targeting the strychnine-insensitive glycine binding site (glycineB site) on the NMDA receptor presents a promising therapeutic strategy to allosterically modulate receptor activity and mitigate excitotoxicity, potentially with a better safety profile than direct channel blockers.
This compound is an antagonist of the glycineB site of the NMDA receptor with a Ki of 33 μM. While its direct application in in vivo stroke models has been hampered by poor solubility, related compounds with improved physicochemical properties have demonstrated significant neuroprotective effects in preclinical studies.
Mechanism of Action: Glycine Site Antagonism in Ischemic Stroke
During an ischemic event, the excessive glutamate release leads to overstimulation of NMDA receptors. Glycine site antagonists, such as this compound and its analogs, competitively bind to the glycineB site on the GluN1 subunit of the NMDA receptor. This binding prevents the co-agonist action of glycine, thereby reducing the frequency and duration of NMDA receptor channel opening, even in the presence of high glutamate concentrations. By attenuating the massive Ca2+ influx, these antagonists can interrupt the excitotoxic cascade and preserve neuronal integrity in the ischemic penumbra.
Application Notes and Protocols for MRZ 2-514 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in the pathophysiology of numerous neurodegenerative diseases. Overactivation of this receptor leads to excitotoxicity, a common pathway of neuronal death in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. By modulating NMDA receptor activity at the glycine co-agonist site, this compound and its analogs present a promising therapeutic strategy for neuroprotection.
These application notes provide a comprehensive overview of the potential uses of this compound in preclinical models of neurodegenerative diseases. Due to the limited availability of published data specifically on this compound in these models, the following protocols and data are based on its known mechanism of action and on studies with analogous glycine site NMDA receptor antagonists. Researchers should consider this as a foundational guide and adapt the protocols for their specific experimental needs.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB) | [1] |
| Binding Affinity (Ki) | 33 µM | [1] |
| IC50 (vs. peak AMPA-induced currents) | 72.7 µM | [1] |
Application in Alzheimer's Disease Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Excitotoxicity mediated by NMDA receptors is considered a significant contributor to this neuronal damage.
Experimental Rationale
The application of this compound in Alzheimer's disease models is based on the hypothesis that by antagonizing the glycine site of the NMDA receptor, it can reduce excessive calcium influx, mitigate excitotoxicity, and consequently protect neurons from Aβ-induced damage. This could lead to improved cognitive function and a reduction in neuropathological markers.
Suggested In Vitro Model: Aβ-Treated Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against Aβ-induced toxicity in primary cortical neurons.
Protocol:
-
Cell Culture: Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat or mouse pups.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.
-
Treatment:
-
Pre-treat mature (DIV 10-12) cortical neurons with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Add oligomeric Aβ (e.g., 5 µM) to the culture medium and incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or LDH assay.
-
Apoptosis: Quantify apoptotic cells using TUNEL staining or caspase-3 activity assays.
-
Synaptic Integrity: Assess synaptic density by immunostaining for synaptic markers like synaptophysin or PSD-95.
-
Suggested In Vivo Model: 5XFAD Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animals: Use 3-month-old male and female 5XFAD transgenic mice and wild-type littermates.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 3 months at a dose range of 5-20 mg/kg. The exact dosage should be determined by preliminary dose-response studies.
-
-
Behavioral Testing (after 3 months of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Open Field Test: To assess locomotor activity and anxiety.
-
-
Biochemical and Histological Analysis (at the end of the study):
-
Sacrifice animals and collect brain tissue.
-
ELISA: Quantify Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 antibody) and activated microglia (e.g., using Iba1 antibody).
-
Western Blot: Analyze levels of synaptic proteins (synaptophysin, PSD-95) and apoptotic markers (cleaved caspase-3).
-
Application in Parkinson's Disease Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. Glutamatergic overactivity in the basal ganglia is a key feature of the disease, contributing to neuronal death.
Experimental Rationale
By blocking the glycine site of the NMDA receptor, this compound may help to rebalance the altered neurotransmission in the basal ganglia of Parkinson's disease models, thereby protecting dopaminergic neurons and alleviating motor symptoms.
Suggested In Vitro Model: MPP+-Treated SH-SY5Y Cells
Objective: To investigate the protective effect of this compound against the neurotoxin MPP+, which selectively damages dopaminergic neurons.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells, which can be differentiated into a dopaminergic phenotype.
-
Treatment:
-
Pre-treat differentiated SH-SY5Y cells with this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Expose the cells to MPP+ (e.g., 1 mM) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use MTT or LDH assays.
-
Dopaminergic Neuron Survival: Immunostain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and count the number of surviving TH-positive cells.
-
Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining.
-
Suggested In Vivo Model: 6-OHDA Rat Model of Parkinson's Disease
Objective: To determine the neuroprotective and symptomatic effects of this compound in a unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats.
Protocol:
-
Animals: Use adult male Sprague-Dawley rats.
-
6-OHDA Lesion:
-
Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal pathway.
-
-
Drug Administration:
-
Begin daily i.p. injections of this compound (e.g., 5-20 mg/kg) or vehicle one day after the 6-OHDA lesion and continue for 4 weeks.
-
-
Behavioral Testing:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Conduct tests at 1, 2, 3, and 4 weeks post-lesion to assess the extent of the lesion and the effect of the treatment on motor asymmetry.
-
Cylinder Test: To evaluate forelimb akinesia.
-
-
Histological Analysis:
-
At the end of the treatment period, sacrifice the animals and collect the brains.
-
Immunohistochemistry: Stain sections of the substantia nigra for TH to quantify the loss of dopaminergic neurons.
-
Striatal Dopamine Levels: Measure dopamine and its metabolites in the striatum using HPLC.
-
Signaling Pathways and Visualization
The primary mechanism of action of this compound is the antagonism of the glycine binding site on the NMDA receptor. This action prevents the conformational change required for channel opening, even in the presence of glutamate, thereby reducing Ca2+ influx and downstream excitotoxic signaling cascades.
NMDA Receptor Signaling Pathway
Caption: this compound action on the NMDA receptor signaling pathway.
Experimental Workflow for In Vivo Neurodegenerative Disease Model
References
Application Notes and Protocols for In Vivo Delivery of MRZ 2-514 in Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This site, also known as the glycineB site, is a crucial co-agonist site for the activation of NMDA receptors.[5] Antagonism of this site offers a potential therapeutic avenue for neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy and ischemic brain damage.
These application notes provide detailed protocols for the in vivo delivery of this compound and its analogs in neuroscience research. Due to the poor aqueous solubility of this compound, which limits its direct in vivo application, this document also provides protocols for a water-soluble choline salt, MRZ 2/570, and discusses advanced formulation strategies to enable in vivo administration of poorly soluble compounds like this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound Related GlycineB Antagonists
| Compound | Animal Model | Administration Route | Dose | Effect | Reference |
| MRZ 2/570 (choline salt of MRZ 2/514) | Rat (Spinal Cord Electrophysiology) | Intravenous (i.v.) | ID₅₀: 4.5 mg/kg | Selective inhibition of NMDA-evoked responses | |
| MRZ 2/502 | Mouse (Anticonvulsant Assay) | Intraperitoneal (i.p.) | ED₅₀: 8 mg/kg (MES test) | Inhibition of maximal electroshock-induced convulsions | |
| MRZ 2/576 (choline salt of MRZ 2/502) | Rat (Focal Cerebral Ischemia) | Intravenous (i.v.) | 18 mg/kg bolus + 18 mg/kg/h infusion | Neuroprotection | |
| MRZ 2/579 | Rat (Focal Cerebral Ischemia) | Intravenous (i.v.) | 10 mg/kg bolus + 6 mg/kg/h infusion | Neuroprotection |
ID₅₀: The dose required to inhibit the response by 50%. ED₅₀: The dose required to produce a therapeutic effect in 50% of the population. MES: Maximal Electroshock Test.
Signaling Pathway
This compound acts as an antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This prevents the binding of the co-agonist glycine (or D-serine), which is necessary for the channel to open in response to glutamate binding to the GluN2 subunit. By blocking this co-agonist site, this compound allosterically inhibits NMDA receptor activation, leading to a reduction in calcium influx and downstream signaling cascades associated with excitotoxicity.
Caption: Mechanism of action of this compound at the NMDA receptor.
Experimental Protocols
Protocol 1: Intravenous Administration of MRZ 2/570 (Water-Soluble Analog) in Rats
This protocol is adapted from studies on the electrophysiological effects of glycine site antagonists in rats.
Materials:
-
MRZ 2/570 (choline salt of this compound)
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes and needles for intravenous injection
-
Anesthetized rat preparation for electrophysiology
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of MRZ 2/570 in sterile 0.9% saline. The concentration should be calculated based on the desired dose and the animal's weight. For example, for a 4.5 mg/kg dose in a 300g rat, you would need 1.35 mg of the compound. If you prepare a 1 mg/mL stock solution, you would inject 1.35 mL.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
-
Animal Preparation:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Cannulate the jugular or femoral vein for intravenous drug administration.
-
-
Administration:
-
Administer the MRZ 2/570 solution intravenously as a slow bolus injection.
-
The volume of injection should be kept to a minimum to avoid fluid overload. A typical injection volume is 1-2 mL/kg.
-
For dose-response studies, administer increasing doses of the compound at defined intervals.
-
-
Experimental Measurement:
-
Record neuronal activity (e.g., NMDA-evoked responses) before and after drug administration to determine the inhibitory effect of MRZ 2/570.
-
Protocol 2: Intraperitoneal Administration of a Pyrido-phthalazine-dione Analog in Mice (Anticonvulsant Model)
This protocol is based on studies evaluating the anticonvulsant effects of compounds structurally related to this compound.
Materials:
-
This compound analog (e.g., MRZ 2/502)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Animal scale
-
Syringes and needles for intraperitoneal injection
-
Apparatus for inducing seizures (e.g., maximal electroshock stimulator)
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of the compound based on the desired dose (e.g., 8 mg/kg) and the number and weight of the animals.
-
Prepare a suspension of the compound in 0.5% methylcellulose. Triturate the compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Prepare a vehicle-only control solution.
-
-
Administration:
-
Weigh each mouse immediately before injection.
-
Administer the compound suspension or vehicle intraperitoneally. The injection volume is typically 10 mL/kg.
-
-
Anticonvulsant Testing:
-
At a predetermined time after injection (e.g., 30 minutes), subject the mice to the seizure-inducing stimulus (e.g., maximal electroshock).
-
Observe and score the seizure severity according to established criteria.
-
Determine the dose that protects 50% of the animals from seizures (ED₅₀).
-
Protocol 3: Proposed Formulation and Administration Strategy for this compound
Given the documented solubility issues of this compound, a formulation strategy is necessary for in vivo delivery. This proposed protocol is based on common methods for solubilizing poorly aqueous-soluble compounds for neuroscience research. Note: This is a suggested starting point and will require optimization and validation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline
-
Sterile vials and syringes
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Add the sterile saline to the mixture and mix thoroughly until a clear, homogenous solution is formed.
-
-
This compound Solution Preparation:
-
First, attempt to dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
If a stock solution in DMSO is achieved, it can then be diluted with the final vehicle mixture or saline to the desired final concentration for injection. It is critical to ensure that the final concentration of DMSO is as low as possible, ideally below 10%, to minimize toxicity.
-
Observe the solution for any precipitation upon dilution. If precipitation occurs, this method is not suitable.
-
-
Alternative: Nanoparticle Formulation:
-
For more robust and potentially safer delivery, a nanoparticle formulation can be developed. This is a more complex procedure that typically involves techniques like high-pressure homogenization or microfluidics.
-
A general workflow involves dissolving this compound in a solid lipid or a mixture of solid and liquid lipids at an elevated temperature. This lipid melt is then dispersed in a hot aqueous surfactant solution under high-speed homogenization to form a nanoemulsion. Cooling the nanoemulsion leads to the solidification of the lipid droplets and the formation of solid lipid nanoparticles encapsulating the drug.
-
This approach requires specialized equipment and expertise in formulation science.
-
Experimental Workflow Diagrams
Caption: Workflow for intravenous administration of MRZ 2/570.
Caption: Logical workflow for developing an in vivo delivery method for this compound.
References
MRZ 2-514: A Pharmacological Probe for Unraveling Neural Circuitry
Application Notes and Protocols for Researchers
MRZ 2-514 is a potent and selective antagonist of the glycine co-agonist site (GlycineB) on the N-methyl-D-aspartate (NMDA) receptor. This property makes it an invaluable pharmacological tool for researchers seeking to dissect the role of NMDA receptor-mediated neurotransmission in various neural circuits. Its ability to modulate neuronal activity provides a means to investigate the fundamental mechanisms underlying synaptic plasticity, excitotoxicity, and various neurological and psychiatric disorders. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental paradigms.
Pharmacological Profile
This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By blocking this site, this compound effectively reduces the probability of NMDA receptor channel activation, thereby diminishing calcium influx and subsequent downstream signaling cascades.
| Parameter | Value | Reference |
| Ki (GlycineB site) | 33 µM | [1][2][3] |
| IC50 (vs. peak AMPA-induced currents) | 72.7 µM |
Application 1: In Vitro Electrophysiology
This compound can be employed in a variety of in vitro electrophysiological preparations, including cultured neurons and brain slices, to investigate its impact on synaptic transmission and plasticity.
Protocol: Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons
This protocol outlines the procedure for assessing the effect of this compound on NMDA receptor-mediated currents.
1. Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups on poly-L-lysine coated glass coverslips.
-
Maintain cultures in a neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator.
-
Experiments can be performed on mature neurons (12-16 days in vitro).
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with the external solution at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the membrane potential at -70 mV.
-
Locally apply NMDA (100 µM) and glycine (10 µM) using a multi-barrel perfusion system to evoke NMDA receptor-mediated currents.
4. Application of this compound:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
After establishing a stable baseline of NMDA-evoked currents, perfuse the neuron with the external solution containing this compound for 2-5 minutes.
-
Co-apply NMDA/glycine with this compound and record the resulting current.
-
To determine the IC50, test a range of this compound concentrations (e.g., 1, 10, 30, 100, 300 µM).
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Normalize the current amplitude in the presence of the antagonist to the control current.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Application 2: In Vivo Anticonvulsant Activity Assessment
This compound has demonstrated anticonvulsant properties in animal models, making it a useful tool to study the role of NMDA receptors in seizure generation and propagation.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is used to evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure.
1. Animals:
-
Use adult male mice (e.g., ICR strain) weighing 20-25 g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle to a control group.
3. MES Procedure:
-
At a predetermined time after drug administration (e.g., 30 minutes), induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Apply a drop of saline to the eyes before electrode placement to ensure good electrical contact.
4. Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
5. Data Analysis:
-
For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Troubleshooting & Optimization
How to overcome MRZ 2-514 solubility issues in aqueous solutions?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with MRZ 2-514 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antagonist of the strychnine-insensitive glycine modulatory site (glycineB) of the N-methyl-D-aspartate (NMDA) receptor.[][2][3][4][5] Like many small organic molecules developed for research, this compound has low aqueous solubility, which can lead to precipitation in experimental buffers and cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a stock solution at a concentration of 10 mM or higher in DMSO.
Q3: How can I dissolve this compound if I observe particulates in my DMSO stock solution?
If you observe particulates in your DMSO stock solution, you can employ the following techniques to aid dissolution:
-
Vortexing: Vigorously mix the solution for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C for a brief period (e.g., 10-15 minutes).
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing. This rapid mixing can prevent the formation of large precipitates.
-
Lower Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Co-solvents in Final Solution: While not always feasible depending on the experiment, a very low percentage of a co-solvent like ethanol or PEG-400 in the final aqueous solution can sometimes improve solubility. However, the effects of these co-solvents on your experimental system must be carefully evaluated.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cellular toxicity, the final concentration of DMSO in most cell culture experiments should be kept at or below 0.5% (v/v). It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming solubility problems with this compound.
Problem: Precipitate forms in the aqueous working solution.
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | Determine the maximum achievable concentration of this compound in your specific aqueous buffer by preparing a series of dilutions and observing for precipitation. Use a concentration at or below this limit for your experiments. |
| Improper Dilution Technique | Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer before making the final dilution. Always add the stock solution to the buffer and mix immediately and vigorously. |
| pH of the Aqueous Buffer | The solubility of ionizable compounds can be pH-dependent. Although the pKa of this compound is not readily available, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2, 7.4, 7.6) to see if this improves solubility, provided the pH change is compatible with your experimental system. |
| Temperature Effects | Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) when adding the this compound stock solution. Some compounds are more soluble at slightly elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 308.09 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 1 mg of this compound and transfer it to a sterile vial.
-
Calculate the required volume of DMSO for a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 308.09 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 324.6 µL
-
-
Add 324.6 µL of anhydrous DMSO to the vial containing this compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved.
-
If particulates remain, sonicate in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for an In Vitro Assay
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final volume of your working solution.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V1 = (M2 * V2) / M1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Ensure the final DMSO concentration is ≤ 0.5%. In this example, 1 µL of DMSO in 1 mL of medium is 0.1%, which is acceptable.
-
Add 999 µL of your pre-warmed aqueous buffer or medium to a sterile tube.
-
While vortexing the tube, add the 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Observations |
| Water | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | < 0.1 | Practically insoluble |
| Ethanol | ~1-5 | Sparingly soluble |
| DMSO | ≥ 25 | Freely soluble |
Note: This table is for illustrative purposes and is based on the known properties of this compound and similar research compounds. Actual solubility may vary.
Visualizations
NMDA Receptor Signaling Pathway and Site of Action for this compound
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Experimental Workflow for Overcoming Solubility Issues
Caption: A logical workflow for preparing aqueous solutions of this compound.
References
- 2. ijmsdr.org [ijmsdr.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the working concentration of MRZ 2-514 for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of MRZ 2-514 for in vitro cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site.[1][2][3][4][5] It has a reported Ki of 33 μM. By binding to this site, this compound inhibits the function of the NMDA receptor, which is an ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. It also has been shown to have an IC50 value of 72.7 μM against peak AMPA-induced currents.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: There is no single recommended starting concentration, as the optimal concentration depends on the cell type, assay, and experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. A common starting point for such experiments is to test a wide range of concentrations, for example, from nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Q3: How should I dissolve and store this compound?
A3: Based on available information, this compound may have solubility issues in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is characterized as an antagonist of the glycineB site of the NMDA receptor, high concentrations may lead to off-target effects. For instance, it has been observed to affect AMPA-induced currents at a concentration of 72.7 μM. It is essential to include proper controls in your experiments to account for any potential non-specific effects.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing the working concentration of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility in the medium. - "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium. | - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. - Prepare intermediate dilutions of the stock solution in pre-warmed (37°C) medium before adding it to the final culture volume. - Consider using a water-soluble salt form if available, such as the choline salt MRZ 2/570 mentioned in some studies, to improve solubility. |
| High levels of cytotoxicity observed at low concentrations. | - DMSO toxicity if the final concentration is too high. - The cell line is particularly sensitive to NMDA receptor inhibition or the compound itself. | - Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) and select a working concentration well below this value. |
| No observable effect of this compound on the target. | - The working concentration is too low. - The compound has degraded due to improper storage or handling. - The cell line does not express functional NMDA receptors. | - Perform a dose-response experiment with a wider and higher range of concentrations. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Verify the expression of NMDA receptors in your cell line using techniques like Western blotting or qPCR. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent incubation times or reagent concentrations. - Pipetting errors during serial dilutions. | - Standardize the cell seeding density for all experiments. - Maintain consistent experimental parameters (incubation times, reagent concentrations). - Prepare a master mix of the treatment medium for each concentration to ensure consistency across replicates. |
Experimental Protocols
Here are detailed protocols for key experiments to determine the optimal working concentration of this compound.
Protocol 1: Determining the Maximum Soluble Concentration
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Warm your complete cell culture medium to 37°C.
-
Serial Dilutions: Create a series of dilutions of the this compound stock solution in the pre-warmed medium. A suggested range is 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, and 500 µM. Include a vehicle control with the highest equivalent concentration of DMSO.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.
Protocol 2: Dose-Response Curve to Determine EC50/IC50
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of serial dilutions of this compound in your cell culture medium. A 10-point dilution series is recommended.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Include both untreated and vehicle controls.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific functional assay to measure the biological response of interest (e.g., measuring downstream signaling events, cell proliferation, or reporter gene activity).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the compound concentration to determine the CC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 2.1 |
| 0.1 | -1 | 5.3 ± 1.8 |
| 1 | 0 | 15.7 ± 3.5 |
| 10 | 1 | 48.9 ± 4.2 |
| 50 | 1.7 | 85.1 ± 3.1 |
| 100 | 2 | 95.6 ± 2.5 |
Table 2: Example Cytotoxicity Data for this compound
| This compound Conc. (µM) | Log [this compound] | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 3.2 |
| 1 | 0 | 98.5 ± 2.9 |
| 10 | 1 | 95.1 ± 4.1 |
| 50 | 1.7 | 88.3 ± 3.7 |
| 100 | 2 | 52.4 ± 5.6 |
| 200 | 2.3 | 15.8 ± 4.8 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified NMDA receptor signaling pathway and this compound inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of MRZ 2-514 in neuronal cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRZ 2-514 in neuronal cultures. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site.[1][2] It exerts its effects by binding to this site and inhibiting the co-agonist function of glycine, which is necessary for NMDA receptor activation.
Q2: I am observing unexpected effects in my neuronal cultures that don't seem to be mediated by NMDA receptors. Could there be off-target effects?
Q3: I am having trouble dissolving this compound for my experiments. What can I do?
Solubility issues with this compound have been reported in the literature.[2] For in vivo experiments, a more water-soluble choline salt, MRZ 2/570, has been used. For in vitro neuronal culture experiments, consider the following:
-
Solvent Choice: While specific solubility data is limited, starting with a stock solution in a suitable organic solvent like DMSO is common practice for similar compounds. Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and that you run a vehicle control.
-
Use of Choline Salt: If solubility remains a significant issue, investigating the commercially available choline salt (MRZ 2/570) may be a viable alternative.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Q4: What are the recommended working concentrations for this compound in neuronal cultures?
The optimal concentration will depend on the specific neuronal culture system and the experimental question. Based on its known affinity, a starting point for exploring its effects on NMDA receptors could be in the micromolar range. A dose-response curve should always be generated to determine the optimal concentration for your specific assay.
Q5: What control experiments should I perform to ensure the observed effects are specific to NMDA receptor antagonism?
To confirm the specificity of this compound's effects in your neuronal cultures, consider the following controls:
-
Glycine Co-application: Since this compound acts at the glycine binding site, its antagonistic effects should be surmountable by increasing the concentration of glycine.
-
NMDA Receptor Subunit-Specific Antagonists: Compare the effects of this compound with other well-characterized NMDA receptor antagonists that act at different sites (e.g., a channel blocker like MK-801 or a glutamate-site antagonist like AP5).
-
AMPA Receptor Antagonist Control: To rule out off-target effects on AMPA receptors, especially at higher concentrations of this compound, use a selective AMPA receptor antagonist (e.g., CNQX or NBQX) as a comparator.
-
Rescue Experiments: If this compound induces a specific phenotype, attempt to rescue it by activating downstream signaling pathways of the NMDA receptor.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound.
| Target | Assay | Parameter | Value | Reference |
| NMDA Receptor (glycineB site) | [3H]MDL-105,519 binding | Ki | 33 µM | |
| AMPA Receptor | Electrophysiology (peak AMPA-induced currents) | IC50 | 72.7 µM |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol provides a general method for establishing primary neuronal cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal® medium supplemented with B-27®, GlutaMAX™, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the desired brain region (e.g., cortex or hippocampus) in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzyme solution at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines a general procedure for recording synaptic currents from cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution
-
Patch pipettes (2-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
Approach a neuron with a patch pipette filled with internal solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record changes in synaptic currents (e.g., NMDA receptor-mediated excitatory postsynaptic currents - EPSCs).
-
Perform control experiments as outlined in the FAQs.
Calcium Imaging
This protocol describes a general method for measuring intracellular calcium changes in response to neuronal activity.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., aCSF)
-
Fluorescence microscope with a camera and appropriate filters
Procedure:
-
Load the neurons with a calcium indicator dye by incubating them in a solution containing the dye and Pluronic F-127.
-
Wash the cells to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to induce activity (e.g., electrically or with a chemical agonist like glutamate).
-
Apply this compound and repeat the stimulation to observe its effect on calcium transients.
-
Analyze the fluorescence intensity changes over time to quantify intracellular calcium levels.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
Technical Support Center: Troubleshooting Electrophysiology Experiments with MRZ 2-514
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology experiments with MRZ 2-514.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site, with a Ki of 33 μM.[1][2][3][4] It competitively blocks the binding of the co-agonist glycine, which is necessary for the activation of the NMDA receptor by glutamate.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[2] For stock solutions, it is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
Yes, this compound has been shown to have an effect on AMPA receptors, with an IC50 value of 72.7 μM against peak AMPA-induced currents. This is a critical consideration when interpreting experimental results, as effects may not be exclusively mediated by NMDA receptor antagonism.
Q4: I am having trouble dissolving this compound in my physiological recording solution. What can I do?
Direct dissolution of this compound in aqueous physiological solutions can be challenging. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your extracellular recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your preparation. For some applications, a more soluble salt form, such as the choline salt MRZ 2/570, has been used to overcome solubility issues.
Troubleshooting Guides
Issue 1: No observable effect of this compound on NMDA receptor-mediated currents.
Possible Causes & Troubleshooting Steps:
-
Compound Degradation:
-
Question: Has the stock solution been stored properly and for how long?
-
Action: Prepare a fresh stock solution of this compound from a new vial. Aliquot and store at -80°C.
-
-
Incorrect Concentration:
-
Question: Was the final concentration of this compound calculated correctly? Is it within the expected effective range (note the Ki is 33 μM)?
-
Action: Verify all calculations and consider performing a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Experimental Conditions:
-
Question: Is the glycine concentration in your recording solution too high?
-
Action: As a competitive antagonist at the glycine site, the effect of this compound will be sensitive to the ambient glycine concentration. Try reducing the glycine concentration in your extracellular solution to enhance the antagonistic effect.
-
-
Solubility Issues:
-
Question: Did the compound precipitate out of solution upon dilution into the aqueous recording buffer?
-
Action: Visually inspect the final working solution for any signs of precipitation. Consider using a slightly higher DMSO concentration in the final solution (while monitoring for solvent effects) or exploring the use of a more soluble salt form.
-
Issue 2: The observed inhibition of synaptic currents is greater than expected or affects non-NMDA receptor-mediated components.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects on AMPA Receptors:
-
Question: Could the observed effect be due to the blockade of AMPA receptors?
-
Action: Given the known IC50 of 72.7 μM for AMPA-induced currents, this is a possibility, especially at higher concentrations of this compound. To isolate the effect on NMDA receptors, pharmacologically block AMPA receptors using a specific antagonist (e.g., NBQX) and then apply this compound.
-
-
Indirect Network Effects:
-
Question: Is it possible that the observed effect is not a direct postsynaptic effect but rather an indirect consequence of altering network activity?
-
Action: To study the direct postsynaptic effects, consider using isolated cells or applying NMDA receptor agonists directly to the recorded cell while in the presence of antagonists for other neurotransmitter receptors (e.g., GABA and AMPA receptors).
-
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor/Channel | Reference |
| Ki | 33 μM | NMDA Receptor (Glycine Site) | |
| IC50 | 72.7 μM | AMPA Receptor |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Investigate the Effect of this compound on NMDA and AMPA Receptor-Mediated Currents
1. Cell Preparation:
- Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.
2. Solutions:
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Bubble with 95% O2 / 5% CO2.
- Internal Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH.
- Drug Solutions: Prepare a 100 mM stock of this compound in DMSO. Prepare final dilutions in aCSF on the day of the experiment. Ensure the final DMSO concentration is below 0.1%.
3. Recording Procedure:
- Establish a whole-cell patch-clamp recording from a neuron of interest.
- Voltage-clamp the cell at -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the Mg2+ block).
- Evoke synaptic currents using a stimulating electrode placed in a relevant afferent pathway.
4. Experimental Design:
- Baseline: Record stable baseline synaptic currents for 5-10 minutes.
- Application of this compound: Perfuse the slice/culture with aCSF containing the desired concentration of this compound (e.g., 10, 30, 100 μM).
- Washout: Perfuse with drug-free aCSF to observe the reversibility of the effect.
- Pharmacological Isolation (Optional but Recommended):
- To isolate NMDA currents, pre-incubate with an AMPA receptor antagonist (e.g., 10 μM NBQX).
- To isolate AMPA currents, pre-incubate with an NMDA receptor antagonist (e.g., 50 μM AP5).
5. Data Analysis:
- Measure the peak amplitude of the evoked currents before, during, and after drug application.
- Normalize the current amplitudes to the baseline period.
- Calculate the percentage of inhibition for each concentration of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Addressing variability in in vivo experiments using MRZ 2-514.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRZ 2-514 in in vivo experiments. Our goal is to help you address potential sources of variability and ensure the reliability and reproducibility of your results.
Troubleshooting Guide
Variability in in vivo experiments can arise from multiple factors, from compound preparation to animal handling. This guide provides a structured approach to identifying and mitigating common issues encountered when working with the NMDA receptor antagonist, this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral or physiological readouts between animals in the same treatment group. | Inconsistent drug administration: Improper injection technique or inaccurate dosing can lead to significant differences in compound exposure. | - Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal, intravenous). - Use a consistent vehicle and ensure the compound is fully dissolved or homogenously suspended. - Prepare fresh solutions daily. |
| Animal stress: Differences in handling, housing conditions, or environmental stressors can impact physiological responses. | - Acclimatize animals to the experimental conditions and handling procedures before the study begins. - Minimize noise and other disturbances in the animal facility. - Handle all animals in a consistent manner. | |
| Biological variability: Age, weight, sex, and genetic background of the animals can contribute to varied responses. | - Use animals of a consistent age and weight range. - Unless studying sex-specific effects, use animals of a single sex. - Report the specific strain of the animals used in your study. | |
| Reduced or no observable effect of this compound. | Poor solubility of this compound: this compound has known solubility issues, which can lead to lower than expected bioavailability.[1] | - Consider using a water-soluble salt of this compound, such as the choline salt (MRZ 2/570), which has been used successfully in in vivo studies.[1] - If using this compound, develop a suitable vehicle formulation. This may involve the use of co-solvents or suspending agents. Always perform vehicle-only control experiments. |
| Inadequate dose: The dose administered may be too low to elicit a significant biological response. | - Refer to published dose-response studies for guidance. For example, the choline salt of this compound (MRZ 2/570) has an ID50 of 4.5 mg/kg for inhibiting NMDA-induced responses in rats.[1] - Perform a dose-response study to determine the optimal dose for your specific experimental model. | |
| Unexpected side effects or toxicity. | Off-target effects: At higher concentrations, this compound may interact with other receptors, such as AMPA receptors.[1] | - Use the lowest effective dose determined from your dose-response studies. - Carefully observe animals for any adverse effects and record them systematically. |
| Vehicle toxicity: The vehicle used to dissolve or suspend this compound may have its own biological effects. | - Conduct thorough vehicle-only control experiments to assess any potential toxicity or behavioral effects of the vehicle itself. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the strychnine-insensitive glycine modulatory site on the NMDA receptor (also known as the glycineB site). By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is necessary for the activation of the NMDA receptor by glutamate. This leads to a reduction in the influx of calcium ions through the receptor's channel, thereby inhibiting NMDA receptor-mediated neuronal excitation.
Q2: I am having trouble dissolving this compound for my in vivo experiment. What should I do?
A2: this compound is known to have poor water solubility.[1] For in vivo applications, it is highly recommended to use a water-soluble salt form, such as the choline salt (MRZ 2/570), which has been successfully used in published studies. If you must use this compound, you will need to develop a suitable vehicle formulation, which may include co-solvents like DMSO or suspending agents. It is crucial to run a vehicle-only control group to account for any effects of the vehicle.
Q3: What are some typical starting doses for in vivo experiments with this compound or its salts?
A3: For the water-soluble choline salt of this compound (MRZ 2/570), an intravenous dose with an ID50 of 4.5 mg/kg has been reported to inhibit NMDA-induced responses in the spinal dorsal horn of rats. In anticonvulsant studies in mice, the free acid form of a related compound was administered intraperitoneally at doses ranging from 8 to 100 mg/kg. It is always recommended to perform a pilot dose-response study in your specific animal model to determine the optimal dose.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is selective for the glycine site of the NMDA receptor, at much higher concentrations (over 100 µM), it has been shown to antagonize AMPA-induced currents. It is important to use the lowest effective dose to minimize the risk of off-target effects.
Q5: How can I minimize variability in my in vivo experiments with this compound?
A5: To minimize variability, you should:
-
Use a consistent and appropriate vehicle and administration route.
-
Ensure accurate dosing and consistent handling of all animals.
-
Standardize the age, weight, and strain of the animals used.
-
Acclimatize the animals to the experimental setup before starting the experiment.
-
Randomize animals to treatment groups and blind the experimenter to the treatment allocation where possible.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving a closely related water-soluble choline salt of this compound (MRZ 2/570) and other related compounds.
Table 1: In Vivo Efficacy of MRZ 2/570 (Choline Salt of this compound) in Rats
| Parameter | Value | Experimental Model |
| ID50 (NMDA Response Inhibition) | 4.5 mg/kg (i.v.) | Inhibition of NMDA-induced responses in spinal dorsal horn neurons |
Table 2: Anticonvulsive Activity of a Related Pyrido-phthalazine-dione Derivative in Mice (Intraperitoneal Administration)
| Convulsion Model | ED50 (mg/kg) |
| Pentylenetetrazol-induced | 8 - 100 |
| NMDA-induced | 8 - 100 |
| Maximal Electroshock-induced | 8 - 100 |
Experimental Protocols
General Protocol for Assessing the In Vivo Efficacy of a Water-Soluble Salt of this compound (e.g., MRZ 2/570) on NMDA-Induced Neuronal Firing in Rats
This protocol is adapted from the methodology described by Parsons et al. (1997).
1. Animal Preparation:
- Use adult male rats of a consistent strain and weight.
- Anesthetize the animals (e.g., with chloralose) and maintain a stable body temperature.
- Perform a laminectomy to expose the lumbar spinal cord.
2. Electrophysiological Recording:
- Use single-barreled microelectrodes to record the activity of single dorsal horn neurons.
- Identify neurons that respond to both noxious and non-noxious stimuli (wide dynamic range neurons).
3. Iontophoretic Application of Excitants:
- Use multi-barreled micropipettes to apply NMDA and, as a control, AMPA, into the vicinity of the recorded neuron.
- Establish a baseline firing rate by applying short, repeated pulses of NMDA and AMPA.
4. Drug Administration:
- Administer the water-soluble salt of this compound (e.g., MRZ 2/570) intravenously (i.v.) in increasing doses.
- Allow sufficient time between doses for the effect to stabilize.
5. Data Analysis:
- Quantify the neuronal firing rate in response to NMDA and AMPA before and after each dose of the compound.
- Calculate the percentage inhibition of the NMDA- and AMPA-induced responses.
- Construct a dose-response curve and calculate the ID50 value for the inhibition of the NMDA response.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the NMDA receptor.
Experimental Workflow
References
How to ensure complete washout of MRZ 2-514 in brain slice recordings?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the complete washout of MRZ 2-514 in brain slice electrophysiology experiments.
Troubleshooting Incomplete Washout of this compound
Issue: You are observing a persistent effect of this compound on your neuronal recordings even after a prolonged washout period.
Potential Causes and Solutions:
-
Insufficient Washout Duration: Due to its hydrophobic nature, this compound may exhibit slow diffusion out of the brain slice tissue. Standard washout times may be inadequate for complete removal.
-
Recommendation: Extend the washout period significantly. While a standard washout might be 15-20 minutes, for hydrophobic compounds like this compound, a washout of at least 30-60 minutes is recommended.[1] Monitor the recorded signal for a stable return to baseline.
-
-
Inadequate Perfusion Rate: A slow perfusion rate of the artificial cerebrospinal fluid (aCSF) can hinder the efficient removal of the drug from the recording chamber and the tissue.
-
Recommendation: Increase the aCSF perfusion rate. Typical flow rates are around 2-3 ml/min.[1] Consider increasing this to 4-5 ml/min or even higher, while carefully monitoring the mechanical stability of the brain slice.[2] High flow rates can sometimes cause the slice to move, disrupting the recording.
-
-
Drug Adsorption: this compound may adsorb to the tubing of your perfusion system, leading to a slow and continuous leak of the compound back into the aCSF even after switching to a drug-free solution.
-
Recommendation: Prime the perfusion lines thoroughly with drug-free aCSF before starting the washout. For highly lipophilic compounds, it may be necessary to have a dedicated set of tubing for drug application and another for washout.
-
-
Tissue Binding: The compound may exhibit non-specific binding to cellular components within the brain slice, leading to a slow release that prolongs its effect.
-
Recommendation: While difficult to counteract directly, a prolonged washout at a higher perfusion rate is the most effective strategy. Ensure your aCSF composition is optimal for slice health to minimize any potential stress-related changes in tissue properties.
-
-
Solubility Issues: this compound has known solubility problems.[3] If the compound precipitates out of solution, these micro-precipitates can act as a slow-release reservoir.
-
Recommendation: Ensure this compound is fully dissolved in your stock solution and the final aCSF concentration. The use of its more soluble choline salt, MRZ 2/570, has been reported to circumvent solubility issues.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended washout time for this compound in brain slice recordings?
A1: There is no universally defined washout time for this compound, as it can depend on various experimental parameters. However, given its hydrophobic nature, a minimum of 30-60 minutes is a good starting point. The most reliable method is to monitor your electrophysiological recordings until they return to a stable pre-application baseline.
Q2: How does the perfusion rate affect the washout of this compound?
A2: A higher perfusion rate will facilitate a more rapid and complete washout. Standard rates are typically 2-3 ml/min. Increasing the rate to 4-5 ml/min can be beneficial, but be mindful of the mechanical stability of your slice.
Q3: Are there any alternative compounds to this compound with better washout properties?
A3: The choice of an alternative depends on the specific experimental question. If solubility and washout are major concerns, investigating the properties of the choline salt of this compound (MRZ 2/570) may be beneficial, as it was developed to address solubility issues.
Q4: Can I do anything to my aCSF to improve washout?
A4: While there are no specific additives to aCSF that are known to actively facilitate the washout of this compound, ensuring the overall health of the brain slice with properly oxygenated and physiological aCSF is crucial for maintaining normal cellular processes, which may indirectly aid in the diffusion and clearance of the compound.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Ki (NMDA Receptor, glycine site) | 33 µM | Antagonist at the strychnine-insensitive glycine site. |
| This compound IC50 (AMPA Receptor) | 72.7 µM | Also exhibits effects on AMPA receptors at higher concentrations. |
| Recommended Washout Duration | 30 - 60 minutes (minimum) | Due to the hydrophobic nature of the compound. |
| Standard aCSF Perfusion Rate | 2 - 3 ml/min | |
| Recommended aCSF Perfusion Rate for Washout | 4 - 5 ml/min | Monitor slice stability. |
Experimental Protocol: Washout of this compound
This protocol outlines a general procedure for applying and washing out this compound in a brain slice electrophysiology experiment.
-
Baseline Recording: Establish a stable baseline recording in normal aCSF for at least 10-15 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow sufficient time for the drug effect to equilibrate. For hydrophobic drugs, this may take up to 30 minutes.
-
Washout Initiation: Switch the perfusion back to drug-free aCSF. To minimize contamination from drug adsorbed to the tubing, it is advisable to flush the lines with a high volume of fresh aCSF before starting the washout recording.
-
Washout Monitoring: Perfuse the slice with drug-free aCSF at a rate of at least 4-5 ml/min, if slice stability permits.
-
Return to Baseline: Continue the washout for a minimum of 30-60 minutes, continuously monitoring the electrophysiological response until it returns to and stabilizes at the pre-drug baseline level.
Visualizations
Caption: Experimental workflow for ensuring complete washout of this compound.
Caption: Simplified signaling pathway showing this compound antagonism at the NMDA receptor glycine site.
References
Mitigating potential neurotoxicity of high concentrations of MRZ 2-514.
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential neurotoxicity associated with high concentrations of MRZ 2-514, a potent antagonist of the strychnine-insensitive glycine modulatory site on the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor, also known as the glycineB site, with a Ki of 33 μM. It non-competitively inhibits the action of the co-agonist glycine, which is necessary for the activation of the NMDA receptor by the neurotransmitter glutamate.
Q2: While this compound is reported to have neuroprotective effects, can it be neurotoxic at high concentrations?
Yes, it is plausible that high concentrations of this compound could induce neurotoxicity. While lower, therapeutic doses can be neuroprotective by preventing excitotoxicity from excessive NMDA receptor activation, high concentrations may lead to a state of NMDA receptor hypofunction. Prolonged or excessive blockade of NMDA receptor activity can disrupt normal neuronal function and potentially trigger neurotoxic pathways.
Q3: What are the potential signs of neurotoxicity in our in vitro experiments with high concentrations of this compound?
In in vitro models, such as neuronal cell cultures, signs of neurotoxicity may include:
-
Decreased cell viability (as measured by MTT or LDH assays).
-
Increased apoptosis or necrosis (detectable by assays like TUNEL or Annexin V/Propidium Iodide staining).
-
Morphological changes such as neurite retraction or cell body swelling.
-
Alterations in synaptic protein expression.
-
Increased production of reactive oxygen species (ROS).
Q4: Are there any known strategies to mitigate the potential neurotoxicity of this compound?
Mitigation strategies primarily focus on careful dose-response studies and the potential for co-administration of agents that can restore a basal level of NMDA receptor activity. One theoretical approach could be the controlled addition of a glycine site agonist or a positive allosteric modulator of the NMDA receptor to counteract excessive inhibition. However, this would require careful titration to avoid inducing excitotoxicity.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death observed even at expected therapeutic concentrations. | 1. Incorrect dosage calculation or solution preparation. 2. Cell culture sensitivity. 3. Solubility issues with this compound. | 1. Verify all calculations and ensure proper dissolution of the compound. Consider using the more soluble choline salt, MRZ 2/570, for comparison. 2. Perform a detailed dose-response curve to determine the precise IC50 for toxicity in your specific cell line. 3. Ensure complete solubilization of this compound. It has been noted that the related compound MRZ 2/576 has minimal solubility at physiological pH. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent drug exposure times. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and consistent seeding density across all wells. 2. Standardize the timing of drug application and assay measurements precisely. 3. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation and temperature gradients. |
| Unexpected morphological changes in neurons. | 1. Off-target effects of the compound at high concentrations. 2. NMDA receptor hypofunction leading to synaptic instability. | 1. Review literature for any known off-target effects of this compound or related compounds. 2. Correlate morphological changes with functional assays of neuronal health and synaptic integrity. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of a glycine site NMDA receptor antagonist like this compound, based on general principles and findings with similar compounds. Specific concentrations for this compound would need to be determined empirically.
| Concentration Range | Expected Effect | Potential Outcome |
| Low (nM to low µM) | Neuroprotection | Attenuation of excitotoxicity-induced neuronal death. |
| Therapeutic (µM) | NMDA Receptor Antagonism | Desired pharmacological effect (e.g., anticonvulsant, neuroprotection in specific models). |
| High (High µM to mM) | NMDA Receptor Hypofunction | Potential for neurotoxicity, disruption of synaptic plasticity, and other adverse cellular effects. |
Note: The exact concentrations for these effects are highly dependent on the experimental model (cell type, tissue slice, etc.) and conditions.
Experimental Protocols
Protocol: Assessment of this compound Induced Neurotoxicity in Primary Cortical Neurons
1. Cell Culture:
-
Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate coated with poly-D-lysine.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
2. Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Replace the culture medium with the drug-containing medium and incubate for 24 hours.
3. Neurotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay:
-
Measure LDH release into the culture medium as an indicator of cell membrane damage.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.
-
Express results as a percentage of the maximum LDH release control.
-
-
MTT Assay:
-
Assess cell viability by measuring the metabolic activity of the cells.
-
Add MTT reagent to the wells and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Express results as a percentage of the vehicle-treated control.
-
-
Caspase-3/7 Activity Assay:
-
Measure the activation of executioner caspases to quantify apoptosis.
-
Use a commercially available luminescent or fluorescent caspase-3/7 assay kit according to the manufacturer's protocol.
-
4. Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups and the vehicle control.
-
Determine the EC50 for cytotoxicity from the dose-response curves.
Visualizations
Caption: Signaling pathway of high-concentration this compound.
Caption: Workflow for assessing this compound neurotoxicity.
Improving the delivery and bioavailability of MRZ 2-514 in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRZ 2-514. Our goal is to offer practical guidance for improving its delivery and bioavailability in animal studies.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound during formulation preparation. | This compound is known to have low aqueous solubility. | 1. Utilize Co-solvents: Test the solubility of this compound in various biocompatible co-solvents such as PEG 300, PEG 400, propylene glycol, or ethanol. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation vehicle may enhance solubility. 3. Formulate as a Salt: Consider using a salt form of this compound, such as the choline salt (MRZ 2/570), which has been reported to have improved solubility.[1] 4. Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes and improve aqueous solubility. |
| Precipitation of this compound upon administration (e.g., after injection or in the GI tract). | The formulation vehicle is miscible with aqueous physiological fluids, causing the poorly soluble drug to precipitate out. | 1. Lipid-Based Formulations: Formulate this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. These can help maintain the drug in a solubilized state in the gastrointestinal tract. 2. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can improve the dissolution rate and prevent precipitation. 3. Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area and dissolution velocity. |
| High variability in plasma concentrations between animal subjects. | Inconsistent oral absorption due to poor dissolution, food effects, or variable gastrointestinal physiology. | 1. Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals. 2. Optimize Formulation: Employ formulations that enhance solubility and dissolution, such as micronization or the use of lipid-based systems, to minimize the impact of physiological variability. 3. Consider Alternative Routes: If oral administration remains highly variable, explore parenteral routes like intravenous (IV) or intraperitoneal (IP) injection with an appropriate solubilizing vehicle. |
| Low brain penetration of this compound. | The compound may be a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp). | 1. Co-administration with Efflux Inhibitors: In preclinical models, consider co-administering a P-gp inhibitor (e.g., verapamil, cyclosporin A) to assess the impact on brain concentrations. Note: This is for investigational purposes and not for therapeutic use. 2. Formulation with BBB-penetrating Excipients: Certain surfactants used in formulations (e.g., polysorbate 80) have been suggested to inhibit P-gp and enhance brain uptake. 3. Utilize Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can sometimes facilitate transport across the BBB. |
| Short duration of action in vivo. | Rapid metabolism or clearance of the compound. | 1. Co-administration with Probenecid: The anticonvulsive action of MRZ 2/514 has been shown to be prolonged by the organic acid transport inhibitor probenecid, suggesting it may inhibit its clearance.[1] 2. Pharmacokinetic Studies: Conduct thorough pharmacokinetic studies to determine the elimination half-life and clearance mechanisms. 3. Modified-Release Formulations: For oral administration, consider developing a controlled-release formulation to maintain therapeutic concentrations for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound in animal studies?
A1: The primary challenge is its poor aqueous solubility, which can lead to low and variable oral bioavailability and difficulties in preparing formulations for parenteral administration.[1]
Q2: What are the recommended starting points for formulating this compound for oral delivery?
A2: A good starting point is to conduct a solubility screening in various pharmaceutically acceptable vehicles. Based on the results, you can explore the following:
-
Aqueous suspensions with a wetting agent: If the dose is low, a simple suspension with micronized drug and a wetting agent (e.g., Tween 80) might be sufficient.
-
Lipid-based formulations: For lipophilic compounds, formulating in oils, surfactants, and co-solvents can significantly enhance oral absorption.
-
Solid dispersions: Creating an amorphous solid dispersion can improve the dissolution rate.
Q3: Are there any known analogs of this compound with better bioavailability?
A3: Yes, the choline salt of this compound, known as MRZ 2/570, was developed to overcome the solubility issues of the parent compound and has been used in in vivo studies.[1]
Q4: How can I assess the brain penetration of this compound in my animal model?
A4: To assess brain penetration, you can measure the concentrations of this compound in the brain tissue and cerebrospinal fluid (CSF) and compare them to the plasma concentrations at various time points after administration. The brain-to-plasma and CSF-to-plasma concentration ratios are key parameters. For other glycine site antagonists, CSF-to-plasma ratios have been shown to be similar to the plasma-free fraction of the compound, indicating good blood-brain barrier permeability.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the strychnine-insensitive glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, it inhibits the function of the NMDA receptor.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to create a pre-suspension. The concentration of this compound will depend on the required dose.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering or laser diffraction.
-
The final nanosuspension can be administered to animals via oral gavage.
Protocol 2: In Vivo Bioavailability Study of this compound in Rats
Objective: To determine the oral bioavailability of a formulated this compound preparation.
Animals: Male Sprague-Dawley rats (250-300g)
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., in a solubilizing vehicle like 10% DMSO, 40% PEG 300, 50% saline) at 1 mg/kg.
-
Group 2: Oral gavage of formulated this compound (e.g., nanosuspension) at 10 mg/kg.
Method:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations to each group.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Glycine Site Antagonist in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 75 | 350 ± 90 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC (0-t) (ng*h/mL) | 850 ± 120 | 2100 ± 450 |
| Half-life (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (F%) | - | 24.7% |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
References
Controlling for the effects of MRZ 2-514 on non-NMDA receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRZ 2-514, focusing on how to control for its potential effects on non-NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Specifically, it acts at the strychnine-insensitive modulatory site, also known as the glycine co-agonist site (glycineB).[1] Its binding at this site prevents the channel activation that normally occurs in the presence of both glutamate and glycine.
Q2: Does this compound have off-target effects on non-NMDA receptors like AMPA and Kainate receptors?
Yes, at higher concentrations, this compound can exhibit effects on non-NMDA receptors. Published data indicates that it has an inhibitory effect on AMPA receptor-induced currents, though at a lower potency than its effect on the NMDA receptor. A related compound from the same class also required much higher concentrations to antagonize AMPA-induced currents compared to NMDA currents.
Q3: How can I design an experiment to control for the potential effects of this compound on non-NMDA receptors?
To isolate the effects of this compound on NMDA receptors and control for off-target effects, you should design experiments that can pharmacologically isolate different receptor populations. The general workflow involves:
-
Establishing a baseline response to a non-specific glutamate receptor agonist or to specific agonists for NMDA, AMPA, and Kainate receptors.
-
Applying selective antagonists for non-NMDA receptors (e.g., CNQX for AMPA/Kainate) to isolate the NMDA receptor-mediated response before applying this compound.
-
Conversely, applying a selective NMDA receptor antagonist (like D-AP5) to isolate the non-NMDA response and then testing the effect of this compound on this remaining current.
-
Using the lowest effective concentration of this compound to minimize the likelihood of off-target engagement.
Q4: I am observing unexpected inhibition in my experiment. How can I troubleshoot if this is due to off-target effects of this compound?
If you suspect off-target effects are causing unexpected results, a systematic troubleshooting approach is recommended. This involves using a combination of selective agonists and antagonists to dissect the pharmacological response of your system. First, confirm that the effect is not present when using a structurally different NMDA receptor glycine-site antagonist. Second, in the presence of a saturating concentration of a selective NMDA receptor antagonist (like D-AP5 or MK-801), apply this compound and see if you still observe inhibition of glutamate-evoked responses. If inhibition persists, it is likely due to effects on non-NMDA receptors.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known inhibitory constants for this compound against its primary target and a key off-target. Researchers should use concentrations well below the IC50 for AMPA receptors to ensure selectivity for the NMDA receptor.
| Receptor Target | Parameter | Value (μM) | Reference |
| NMDA Receptor (GlycineB Site) | Ki | 33 | |
| AMPA Receptor | IC50 | 72.7 |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Analysis of Receptor Specificity
This protocol describes how to use electrophysiology to verify the specificity of this compound for NMDA receptors versus its effects on AMPA receptors in cultured neurons.
I. Materials and Reagents:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2)
-
Agonists: NMDA, Glycine, AMPA
-
Antagonists: this compound, D-AP5 (selective NMDA antagonist), CNQX (selective AMPA/Kainate antagonist)
-
Patch-clamp rig with amplifier and data acquisition system
II. Methodology:
-
Preparation: Prepare stock solutions of all agonists and antagonists. Culture neurons on coverslips suitable for recording.
-
Cell Patching:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron. Clamp the cell at a negative holding potential (e.g., -70 mV).
-
-
Isolating NMDA Receptor Currents:
-
In the perfusion solution, include an AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX).
-
Apply a brief pulse of NMDA (e.g., 100 µM) and its co-agonist Glycine (e.g., 10 µM) to evoke a baseline inward current. Repeat until a stable response is achieved.
-
Perfuse this compound at the desired test concentration for 2-3 minutes.
-
Re-apply the NMDA/Glycine pulse in the presence of this compound and record the current.
-
Perform a washout step by perfusing with the external solution lacking this compound and re-apply agonist to check for recovery.
-
-
Isolating AMPA Receptor Currents:
-
In the perfusion solution, include a selective NMDA receptor antagonist (e.g., 50 µM D-AP5) to block NMDA currents.
-
Apply a brief pulse of AMPA (e.g., 10 µM) to evoke a baseline current.
-
Perfuse this compound at the same test concentration used previously.
-
Re-apply the AMPA pulse in the presence of this compound and record the current.
-
Perform a washout and recovery check.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents before, during, and after the application of this compound for both the NMDA- and AMPA-evoked responses.
-
Calculate the percentage of inhibition for each receptor type. This will provide a quantitative measure of the selectivity of this compound at the tested concentration.
-
Visualizations
Caption: Mechanism of this compound action on glutamate receptors.
Caption: Experimental workflow for testing this compound specificity.
Caption: Troubleshooting logic for unexpected inhibitory effects.
References
Validation & Comparative
MRZ 2-514 Versus Ketamine: A Comparative Analysis of NMDA Receptor Antagonism
A detailed examination of two distinct NMDA receptor antagonists, the glycine site antagonist MRZ 2-514 and the channel blocker ketamine, reveals divergent mechanisms of action and potential therapeutic applications. This guide provides a comparative overview of their biochemical properties, experimental data, and the signaling pathways they modulate, offering valuable insights for researchers and drug development professionals in the field of neuroscience.
This comparison guide delves into the pharmacological profiles of this compound and ketamine, two prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor. While both compounds inhibit NMDA receptor function, they do so through fundamentally different mechanisms, leading to distinct physiological and potential therapeutic effects. This compound acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site (glycineB), whereas ketamine is a non-competitive, open-channel blocker that binds within the receptor's ion channel.
Biochemical and Pharmacological Profile
The key differentiating characteristics of this compound and ketamine are summarized in the table below, highlighting their distinct binding sites and potencies.
| Parameter | This compound | Ketamine |
| Mechanism of Action | Competitive antagonist at the NMDA receptor glycine site (glycineB) | Non-competitive, open-channel blocker of the NMDA receptor |
| Binding Site | Strychnine-insensitive glycine binding site on the GluN1 subunit | Pore-blocking site within the NMDA receptor ion channel (deep site) |
| Binding Affinity (Ki) | 33 μM for the glycineB site[1] | Varies by subtype; generally in the low micromolar range |
| IC50 Value | 72.7 μM against peak AMPA-induced currents[1] | Varies depending on experimental conditions and NMDA receptor subtype |
| Chemical Formula | C11H6BrN3O3 | C13H16ClNO |
Experimental Data and Methodologies
Electrophysiological Analysis of NMDA Receptor Antagonism
A standard method to characterize and compare the effects of this compound and ketamine on NMDA receptor function is through whole-cell patch-clamp electrophysiology on cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing specific NMDA receptor subtypes.
Experimental Protocol:
-
Cell Culture and Transfection: Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells. For heterologous systems, transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Whole-Cell Patch-Clamp Recording: Obtain whole-cell recordings from the cultured cells. Clamp the membrane potential at a holding potential of -60 mV.
-
NMDA Receptor Activation: Perfuse the cells with an external solution containing NMDA (e.g., 100 μM) and a saturating concentration of the co-agonist glycine (e.g., 10 μM) to evoke inward currents.
-
Antagonist Application:
-
For this compound (Competitive Antagonist): Co-apply increasing concentrations of this compound with the NMDA and glycine solution. The competitive nature can be confirmed by assessing if increasing the glycine concentration shifts the concentration-response curve of this compound to the right.
-
For Ketamine (Non-competitive, Use-Dependent Antagonist): Apply ketamine in the presence of NMDA and glycine. The use-dependent nature of the block can be observed as a progressive decrease in current amplitude with repeated applications of the agonist in the presence of ketamine.
-
-
Data Analysis: Measure the peak or steady-state inward current in the absence and presence of the antagonist. Plot the concentration-response curves and calculate the IC50 values for each compound.
Signaling Pathways and Mechanisms of Action
The distinct binding sites of this compound and ketamine result in different modes of NMDA receptor inhibition, which are visualized in the following diagrams.
Caption: Mechanism of NMDA Receptor Antagonism.
The above diagram illustrates the distinct binding sites of this compound and ketamine on the NMDA receptor. This compound competes with the co-agonist glycine at its binding site on the GluN1 subunit, preventing receptor activation. In contrast, ketamine, being an open-channel blocker, enters the ion channel pore when the receptor is activated by both glutamate and glycine, physically occluding the passage of ions.
Caption: Electrophysiological Experimental Workflow.
This workflow outlines the key steps in an electrophysiological experiment designed to compare the inhibitory effects of this compound and ketamine on NMDA receptor currents.
Logical Relationship of Comparison
The comparison between this compound and ketamine is fundamentally a comparison between two different modes of pharmacological antagonism at the same receptor.
Caption: Comparative Logic of Antagonistic Mechanisms.
This diagram illustrates the logical divergence in the mechanisms of this compound and ketamine, both stemming from the broader category of NMDA receptor antagonism.
Conclusion
This compound and ketamine represent two distinct classes of NMDA receptor antagonists with different mechanisms of action, binding sites, and likely differing physiological consequences. This compound, as a competitive glycine site antagonist, offers a modulatory approach to dampening NMDA receptor activity, with its efficacy being dependent on the local concentration of the co-agonist glycine. In contrast, ketamine's action as a use-dependent channel blocker means its inhibitory effect is more pronounced on active NMDA receptors.
Further direct comparative studies are necessary to fully elucidate the relative therapeutic potentials and side-effect profiles of these two compounds. Understanding these differences is crucial for the rational design and development of novel therapeutics targeting the NMDA receptor for a variety of neurological and psychiatric disorders.
References
Validating the Specificity of MRZ 2-514 for the NMDA Receptor Glycine Site: A Comparative Guide
This guide provides a detailed comparison of MRZ 2-514 with other glycine site antagonists, focusing on its specificity for the N-methyl-D-aspartate (NMDA) receptor. Experimental data from radioligand binding assays and electrophysiological recordings are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Binding Affinity and Specificity
The specificity of a glycine site antagonist is determined by its high affinity for the NMDA receptor's glycine binding site (glycineB) and low affinity for other receptors, particularly other ionotropic glutamate receptors like the AMPA receptor.
This compound is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with a Ki of 33 μM.[1][2][3] To assess its specificity, this binding affinity is compared with that of other known glycine site antagonists. Furthermore, its effect on AMPA receptors is quantified to evaluate its off-target activity. This compound has been shown to have an IC50 value of 72.7 μM against peak AMPA-induced currents.[1][2]
Below are tables summarizing the binding affinities of various glycine site antagonists for the NMDA receptor and their corresponding potencies at AMPA receptors.
Data Presentation
Table 1: Binding Affinity of Glycine Site Antagonists for the NMDA Receptor
| Compound | Radioligand | Kᵢ (nM) | Reference |
| This compound | [³H]MDL-105,519 | 33,000 | |
| 7-Chlorokynurenic acid (7-CKA) | [³H]glycine | 560 | |
| L-701,324 | [³H]MDL-105,519 | 1.1 | |
| ACEA 1021 | [³H]MDL-105,519 | 4 | |
| GV150526A | [³H]glycine | 2.9 |
Table 2: Specificity Profile: Antagonism of AMPA Receptors
| Compound | IC₅₀ for AMPA-induced currents (µM) | Reference |
| This compound | 72.7 | |
| Related Pyrido-phthalazine-diones | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the specificity of this compound.
Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
This protocol is adapted from studies characterizing glycine site antagonists using [³H]MDL-105,519.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in buffer, and the protein concentration is determined.
2. Binding Assay:
-
Assays are performed in a final volume of 500 µL containing 50-100 µg of membrane protein, 2-4 nM [³H]MDL-105,519, and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine).
-
The mixture is incubated at 4°C for 30 minutes.
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Specificity
This protocol outlines the measurement of NMDA and AMPA receptor-mediated currents in cultured neurons to determine the functional antagonism by this compound.
1. Cell Culture:
-
Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).
2. Recording Setup:
-
Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels. For NMDA receptor recordings, the external solution is Mg²⁺-free to prevent channel block.
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP.
3. Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are made from visually identified neurons. Cells are held at a membrane potential of -60 mV or -70 mV.
-
To measure NMDA receptor currents, a solution containing an NMDA receptor agonist (e.g., 200 µM NMDA) and a co-agonist (e.g., 1 µM glycine) is rapidly applied to the cell.
-
To measure AMPA receptor currents, a solution containing an AMPA receptor agonist (e.g., 100 µM AMPA) is applied.
-
The antagonist (this compound) is pre-applied and then co-applied with the agonist at various concentrations.
4. Data Analysis:
-
The peak inward current in the presence of the antagonist is measured and normalized to the control response (agonist alone).
-
Concentration-response curves are generated, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced current) is calculated by fitting the data with a logistic function.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Downstream signaling cascade following NMDA receptor activation.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of an NMDA receptor antagonist.
References
- 1. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of MRZ 2-514 and D-serine in modulating synaptic activity.
An Objective Guide for Researchers and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its function is uniquely dependent on the binding of both the primary agonist, glutamate, and a co-agonist, traditionally identified as glycine or D-serine.[2][3] This guide provides a detailed, data-driven comparison of two key modulators of the NMDA receptor's co-agonist site: the endogenous co-agonist D-serine and the synthetic antagonist MRZ 2-514. Understanding their opposing mechanisms is crucial for research into synaptic function and the development of therapeutics for neurological and psychiatric disorders.
Mechanism of Action: A Tale of Two Modulators
D-serine is an endogenous amino acid that acts as a potent co-agonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor.[4][5] For the receptor's ion channel to open, both glutamate and a co-agonist like D-serine must be bound, followed by depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block. D-serine is therefore essential for NMDA receptor activation and is deeply implicated in processes like long-term potentiation (LTP), a cellular correlate of learning and memory. It is synthesized from L-serine by the enzyme serine racemase and is thought to be released by both neurons and glial cells to dynamically regulate synaptic activity.
This compound , in contrast, is a synthetic antagonist of the strychnine-insensitive glycine modulatory site (also known as the glycineB site) of the NMDA receptor. By binding to this site, this compound prevents the binding of endogenous co-agonists like D-serine and glycine. This action inhibits the opening of the NMDA receptor channel, even in the presence of glutamate and membrane depolarization, thereby reducing or blocking NMDA receptor-mediated currents and downstream signaling.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
Validating the Anticonvulsant Effects of MRZ 2-514: A Comparative Guide Against Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of MRZ 2-514, a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, against a panel of standard antiepileptic drugs (AEDs). The data presented is based on preclinical findings in established rodent models of epilepsy, offering a framework for evaluating its potential as a therapeutic agent.
Executive Summary
This compound belongs to a class of compounds known as tricyclic pyrido-phthalazine-diones, which act as antagonists at the strychnine-insensitive glycine modulatory site of the NMDA receptor.[1] This mechanism of action is distinct from many classical AEDs, suggesting a potential role in treatment-resistant forms of epilepsy. Preclinical studies on compounds within this class have demonstrated a broad spectrum of anticonvulsant activity. This guide synthesizes available data to facilitate a comparative analysis of this compound's efficacy profile.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) values for this compound's compound class and standard AEDs in two widely utilized preclinical seizure models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (PTZ) test, a model for myoclonic and absence seizures. All data is derived from studies conducted in mice.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Mechanism of Action | ED50 (mg/kg, i.p.) in Mice |
| This compound (Compound Class) | NMDA Receptor Glycine Site Antagonist | 8 - 100 [1] |
| Phenytoin | Sodium Channel Blocker | 9.5 - 10[2][3] |
| Carbamazepine | Sodium Channel Blocker | 10.5 - 15.7[4] |
| Phenobarbital | GABA-A Receptor Modulator | 14.2 - 22 |
| Valproate | Multiple (incl. GABA Transaminase Inhibition) | 190 - 276 |
Note: A specific ED50 for this compound in the MES test is not publicly available. The range provided is for the class of tricyclic pyrido-phthalazine-dione derivatives to which it belongs.
Table 2: Efficacy in the Pentylenetetrazol (PTZ) Seizure Model
| Compound | Mechanism of Action | ED50 (mg/kg, i.p.) in Mice |
| This compound (Compound Class) | NMDA Receptor Glycine Site Antagonist | 8 - 100 |
| Ethosuximide | T-type Calcium Channel Blocker | >500 (ineffective) |
| Valproate | Multiple (incl. GABA Transaminase Inhibition) | 159.7 - 177.83 |
| Phenobarbital | GABA-A Receptor Modulator | 12.7 |
| Clonazepam | GABA-A Receptor Modulator | 0.03 |
Note: A specific ED50 for this compound in the PTZ test is not publicly available. The range provided is for the class of tricyclic pyrido-phthalazine-dione derivatives to which it belongs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock device with corneal electrodes.
Procedure:
-
Animal Selection: Adult male mice are used.
-
Drug Administration: The test compound (this compound or standard AEDs) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the carrier solution.
-
Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak drug effect.
-
Stimulation: A high-frequency (e.g., 60 Hz), high-intensity (e.g., 50 mA) electrical stimulus is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
Objective: To identify compounds that raise the seizure threshold, modeling myoclonic and absence seizures.
Apparatus: Observation cages.
Procedure:
-
Animal Selection: Adult male mice are used.
-
Drug Administration: The test compound or standard AED is administered i.p. at various doses, alongside a vehicle control group.
-
Chemoconvulsant Administration: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are placed in individual observation cages and monitored for a set period (typically 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, body, and/or face lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is defined as protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the pharmacokinetic properties of the experimental NMDA receptor antagonist MRZ 2/514 and its structurally related analogs. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated biological pathways to offer a comprehensive overview of their pharmacological profiles.
Due to solubility challenges, direct pharmacokinetic studies on MRZ 2/514 are limited. However, extensive research has been conducted on its water-soluble choline salt, MRZ 2/570, and other related pyrido-phthalazine-dione derivatives, including MRZ 2/502 and MRZ 2/576. These compounds are potent and selective antagonists of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, a key target in the study and treatment of various neurological disorders.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and pharmacodynamic data for MRZ 2/570 and its related compounds. These compounds exhibit potent in vivo anticonvulsant activity, but their duration of action is notably short due to rapid clearance from the central nervous system.
| Compound | Test | Route of Admin. | ED50 (mg/kg) | Brain ECF Cmax (µM) | Brain ECF t½ (min) | Brain ECF AUC (µg·min/ml) | Reference |
| MRZ 2/570 | MES | i.p. | 8 | ~1.7 (at 20 min post-dose) | ~15 | 114 | |
| MRZ 2/571 | MES | i.p. | 10 | 1.34 | ~20 | 123 | |
| MRZ 2/576 | MES | i.p. | 7.7 | 2.32 | ~12 | 165 | |
| MRZ 2/502 | MES | i.p. | 12 | N/A | N/A | N/A | |
| MRZ 2/506 | MES | i.p. | >100 | N/A | N/A | N/A |
ECF: Extracellular Fluid; Cmax: Maximum Concentration; t½: Half-life; AUC: Area Under the Curve; MES: Maximal Electroshock Seizure Test; i.p.: Intraperitoneal; N/A: Not Available.
Experimental Protocols
The data presented in this guide are supported by established preclinical experimental models. The following are detailed methodologies for the key experiments cited.
In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Concentration
This technique is employed to measure the unbound, pharmacologically active concentrations of drugs in the brain.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).
-
Probe Insertion: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Equilibration: The system is allowed to equilibrate to establish a stable baseline.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally).
-
Dialysate Collection: Dialysate samples are collected at regular intervals and the concentration of the analyte is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The collected data are used to determine key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life in the brain ECF.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
-
Animal Selection: Male albino mice are used for the assay.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally) at various doses.
-
Electrode Placement: At the time of predicted peak effect, corneal electrodes are placed on the animal's eyes, which have been treated with a topical anesthetic and saline solution.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to identify compounds that can prevent or reduce the severity of clonic seizures, which are characteristic of absence seizures.
-
Animal Selection: Male albino mice are typically used.
-
Drug Administration: The test compound is administered prior to the convulsant.
-
PTZ Injection: A subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The dose of the test compound that prevents clonic seizures in 50% of the animals (ED50) is determined.
Mandatory Visualizations
Signaling Pathway of Glycine Site NMDA Receptor Antagonism
The primary mechanism of action for MRZ 2/514 and its related compounds is the antagonism of the glycine co-agonist binding site on the NMDA receptor. This action prevents the channel opening, thereby inhibiting the influx of calcium ions and subsequent downstream signaling cascades associated with excitotoxicity.
A Comparative Analysis of MRZ 2/579 (Neramexane) and Memantine: Therapeutic Potential as NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of MRZ 2/579 (neramexane) and memantine. This analysis is supported by a compilation of experimental data on their mechanism of action, in vitro and in vivo pharmacology, and clinical applications.
Both MRZ 2/579 and memantine are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Overactivation of these receptors is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases and chronic pain. By blocking the NMDA receptor channel, these compounds aim to mitigate the excitotoxic damage caused by excessive glutamate. This comparison delves into the nuanced differences in their pharmacological profiles and therapeutic promise.
Mechanism of Action: A Shared Target
The primary mechanism of action for both MRZ 2/579 and memantine is the voltage-dependent blockade of the NMDA receptor ion channel.[1][3] This means they preferentially bind to the open channel, a state induced by the presence of the agonist glutamate and subsequent membrane depolarization. Their moderate affinity and rapid blocking and unblocking kinetics are thought to be crucial for their clinical tolerability, allowing them to selectively inhibit pathological, tonic activation of NMDA receptors while preserving normal, transient synaptic activity.[1]
In Vitro Pharmacological Comparison
In vitro studies provide a foundational understanding of the potency and kinetics of MRZ 2/579 and memantine at the NMDA receptor.
| Parameter | MRZ 2/579 (Neramexane) | Memantine | Reference |
| NMDA Receptor Affinity | |||
| Ki ([³H]MK-801 binding) | 0.65 µM | Not explicitly stated in the provided text, but implied to be similar to MRZ 2/579. | |
| IC₅₀ (steady-state currents) | 1.29 µM (at -70mV) | Not explicitly stated in the provided text, but implied to be similar to MRZ 2/579. | |
| Kd (calculated) | 1.87 µM | Not explicitly stated in the provided text, but implied to be similar to MRZ 2/579. | |
| NMDA Receptor Kinetics | |||
| Kon (association rate) | 10.7 x 10⁴ M⁻¹s⁻¹ | Similar to MRZ 2/579 | |
| Koff (dissociation rate) | 0.20 s⁻¹ (at -70mV) | Similar to MRZ 2/579 | |
| Neuroprotection | |||
| IC₅₀ (glutamate toxicity) | 2.16 µM | Not explicitly stated in the provided text. | |
| EC₅₀ (hypoxia/hypoglycemia) | 7.01 µM | Not explicitly stated in the provided text. | |
| NMDA Receptor Subtype Selectivity | |||
| NR1a/2A, 2B, 2C, 2D | No selectivity | 3-fold more potent at NR1a/2C and NR1a/2D than NR1a/2A |
In Vivo and Clinical Comparative Analysis
Preclinical and clinical studies have explored the therapeutic potential of both compounds in various conditions, with some direct comparisons available.
Neurodegenerative Diseases
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease. Neramexane was also investigated for this indication, but clinical trial results were contradictory. A preclinical study in rats demonstrated that both memantine and neramexane enhanced long-term spatial memory, with lower plasma levels of neramexane being more effective than memantine.
Neuropathic Pain
Both compounds have shown promise in animal models of neuropathic pain. A study in a rat model of diabetic neuropathic pain found that chronic administration of neramexane reversed allodynia and hyperalgesia with a time course and magnitude similar to memantine and gabapentin.
| Study | Model | Compound(s) | Key Findings | Reference |
| Diabetic Neuropathic Pain | Streptozotocin-induced diabetic rats | Neramexane, Memantine, Gabapentin | Chronic administration of neramexane reversed allodynia and hyperalgesia, with effects comparable to memantine and gabapentin. | |
| Spatial Memory | Morris water maze in adult rats | Neramexane, Memantine | Both compounds dose-dependently enhanced long-term memory. Lower plasma levels of neramexane were more effective than equimolar doses of memantine. |
Tinnitus
Neramexane has been investigated for the treatment of tinnitus. A phase II clinical trial showed that a 50 mg/day dose of neramexane demonstrated a trend towards improvement in tinnitus suffering and was generally well-tolerated. In contrast, a study with memantine did not show a significant difference from placebo for tinnitus treatment, although methodological limitations were noted.
Experimental Protocols
In Vitro NMDA Receptor Antagonism
Objective: To characterize and compare the potency, kinetics, and voltage-dependency of MRZ 2/579 and memantine at the NMDA receptor.
Methods:
-
Cell Culture: Primary cultures of rat cortical or hippocampal neurons are prepared.
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are performed on cultured neurons. NMDA-evoked currents are elicited by applying NMDA in the presence of glycine. The antagonist (MRZ 2/579 or memantine) is then co-applied with the agonists to determine the inhibitory concentration (IC₅₀). The on-rate (Kon) and off-rate (Koff) are determined by analyzing the time course of the block and unblock of the NMDA-evoked currents. Voltage-dependency is assessed by measuring the block at different holding potentials.
-
Radioligand Binding Assay: The affinity of the compounds for the NMDA receptor is determined by their ability to displace the binding of a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801, from rat brain membranes. The concentration of the compound that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).
In Vivo Model of Diabetic Neuropathic Pain
Objective: To compare the antinociceptive effects of chronic administration of neramexane and memantine in a rat model of diabetic neuropathic pain.
Methods:
-
Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.
-
Drug Administration: After the development of neuropathic pain (typically several weeks after diabetes induction), osmotic pumps are implanted subcutaneously for continuous delivery of neramexane, memantine, gabapentin, or vehicle for a specified period (e.g., 7 days).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold. Thermal hyperalgesia is measured by the latency of paw withdrawal from a radiant heat source. These tests are conducted before and at multiple time points during the drug infusion period.
-
Data Analysis: The changes in paw withdrawal threshold and latency are compared between the different treatment groups to evaluate the efficacy of the compounds.
Conclusion
MRZ 2/579 (neramexane) and memantine share a common mechanism of action as uncompetitive NMDA receptor antagonists with similar in vitro pharmacological profiles, including moderate affinity and fast kinetics. Preclinical studies suggest that neramexane may have advantages in certain models, such as spatial memory enhancement. However, the clinical development of neramexane has faced challenges, with mixed results in trials for Alzheimer's disease and pain, although it has shown some promise for tinnitus. Memantine, on the other hand, is an established therapeutic for moderate-to-severe Alzheimer's disease.
The choice between these compounds for future research and development will depend on the specific therapeutic indication. The distinct NMDA receptor subtype selectivity and the potential for efficacy in conditions like tinnitus may warrant further investigation into neramexane and related compounds. This comparative guide provides a foundation for such evaluations, highlighting the key data and experimental approaches necessary for a thorough assessment of their therapeutic potential.
References
- 1. Memantine and the amino-alkyl-cyclohexane MRZ 2/579 are moderate affinity uncompetitive NMDA receptor antagonists--in vitro characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRZ 2-514: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MRZ 2-514 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. The primary directive for the disposal of this compound is to consign the material and its container to an approved waste disposal facility.[1] It is crucial to consult and comply with all relevant state, local, and national regulations governing hazardous waste disposal.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol Summary
The following table summarizes the key aspects of the disposal protocol for this compound.
| Parameter | Guideline |
| Disposal Method | Consignment to an approved waste disposal plant. |
| Regulatory Compliance | Adherence to all state, local, and national regulations is mandatory. |
| Container Management | Use designated, properly labeled, and sealed waste containers. |
| Spill Management | Absorb spills with inert material and collect for disposal. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealed container. Ensure the container is labeled with the full chemical name and any relevant hazard warnings.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 202808-11-5
-
Accumulation start date
-
The primary hazards associated with the chemical.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. Ventilate the area and wash the spill site thoroughly. For large spills or if you are unsure how to proceed, contact your institution's EHS department immediately.
References
Navigating the Safe Handling and Disposal of MRZ 2-514
For researchers, scientists, and drug development professionals working with MRZ 2-514, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is necessary to minimize exposure.[1] Always work in a well-ventilated area, preferably within a fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from accidental splashes or contact with the compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to cleanup.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Temperature | Duration | Light/Moisture |
| Solid | 4°C | Protect from light | |
| In Solvent | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Data sourced from MedChemExpress Safety Data Sheet.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further spread of the material.
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For solutions, absorb with an inert material (e.g., sand, vermiculite).
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.
-
Disposal : Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Unused Solid Compound | Labeled, sealed hazardous waste container. | Dispose of in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed hazardous waste container. | Dispose of in accordance with local, state, and federal regulations. |
| Solutions of this compound | Labeled, sealed hazardous waste container for chemical waste. | Dispose of in accordance with local, state, and federal regulations. |
| Contaminated PPE (e.g., gloves) | Labeled, sealed hazardous waste bag or container. | Dispose of in accordance with local, state, and federal regulations. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Never dispose of this compound down the drain or in regular trash.
First Aid Measures
In case of exposure to this compound, take the following immediate actions:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
